Physicochemical properties of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile
A Strategic Scaffold for Metabolic Stability in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile (CAS: 60549-63-5) represents a "privileged"...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Scaffold for Metabolic Stability in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile (CAS: 60549-63-5) represents a "privileged" building block. Unlike simple carbocycles, the tetrahydropyran (THP) core offers improved aqueous solubility due to the ether oxygen's hydrogen-bond accepting capability. Crucially, the 2,2-gem-dimethyl substitution pattern serves a dual purpose: it sterically occludes the metabolic "soft spot" at the
-position (C2) adjacent to the oxygen, and it enforces conformational rigidity via the Thorpe-Ingold effect. This guide details the physicochemical profile, synthetic accessibility, and structural utility of this scaffold for researchers optimizing ADME properties.
Physicochemical Profile
The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, ChemDraw) where experimental data is proprietary.
Table 1: Core Chemical Identity & Properties
Property
Value / Description
Context
IUPAC Name
2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile
Systematic nomenclature
CAS Number
60549-63-5
Primary identifier
Molecular Formula
-
Molecular Weight
139.19 g/mol
Fragment-based design compliant
Physical State
Colorless to pale yellow liquid
At STP
Boiling Point
215°C ± 30°C (Predicted at 760 Torr)
High boiling point due to polarity
Density
Slightly less dense than water
Solubility
DCM, EtOAc, MeOH, DMSO
Lipophilic organic solvents
cLogP
1.35 ± 0.4
Favorable for CNS penetration
Topological Polar Surface Area (TPSA)
33.02 Ų
(9.2 Ų Ether + 23.8 Ų Nitrile)
H-Bond Acceptors
2
Ether O, Nitrile N
H-Bond Donors
0
No labile protons
Scientist's Note: The cLogP of ~1.35 places this fragment in the "sweet spot" for lead optimization—lipophilic enough for binding affinity but polar enough to avoid non-specific protein binding.
Structural Analysis & Conformation
Understanding the spatial arrangement of this molecule is critical for binding site fit.
Gem-Dimethyl Effect: The two methyl groups at C2 create a "locked" conformation. The tetrahydropyran ring adopts a chair conformation.
Equatorial Preference: The nitrile group at C4 will predominantly adopt the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C2 and C6. However, the axial methyl group at C2 introduces steric strain that rigidifies the ring, reducing the entropic penalty upon protein binding.
Figure 1: Structural causality of the 2,2-dimethyl substitution pattern.
Synthetic Accessibility & Protocols
The synthesis of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile is best approached via the Van Leusen Reductive Cyanation of the corresponding ketone. This method is superior to nucleophilic displacement of halides due to the neopentyl-like steric hindrance often found in substituted rings.
4.1. Precursor Synthesis (The Ketone)
The starting material, 2,2-dimethyltetrahydro-4H-pyran-4-one (CAS 1194-16-7), is synthesized via the acid-catalyzed cyclization of 2-methylhex-5-en-3-yn-2-ol or via Prins cyclization strategies.
Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve TosMIC (1.1 eq) in anhydrous 1,2-dimethoxyethane (DME).
Substrate Addition: Add 2,2-dimethyltetrahydro-4H-pyran-4-one (1.0 eq) to the solution. Cool the mixture to 0°C.
Base Addition: Slowly add a solution of
-BuOK (2.2 eq) in absolute Ethanol/DME. Critical: Maintain temperature <5°C to prevent polymerization of TosMIC.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. The reaction proceeds via a 4-tosyl-2-oxazoline intermediate which fragments to the nitrile.
Workup: Quench with brine. Extract with Ethyl Acetate (
). Wash combined organics with saturated (to remove tosyl byproducts).
Purification: Dry over
, concentrate, and purify via vacuum distillation or flash chromatography (Hexane/EtOAc).
Figure 2: Van Leusen Reductive Cyanation pathway for nitrile synthesis.
Reactivity & Downstream Applications
The C4-nitrile is a versatile "masked" functionality. In drug development, it is rarely the endpoint but rather a handle for further diversification.
Table 2: Functional Group Transformations
Transformation
Reagents
Product Class
Utility
Hydrolysis
or
Carboxylic Acid / Amide
Peptidomimetics, linker attachment.
Reduction
or
Primary Amine
Reductive amination, scaffold extension.
Cycloaddition
Tetrazole
Bioisostere for carboxylic acid (improved lipophilicity).
Grignard Addition
Ketone
Scaffold branching.
Medicinal Chemistry Applications
Why use this scaffold?
Metabolic Blocking: The primary metabolic pathway for tetrahydropyrans is oxidation at the carbon
to the oxygen (C2/C6). By substituting C2 with two methyl groups, this "soft spot" is blocked, significantly increasing the half-life () of the molecule in microsomal stability assays.
Solubility Enhancement: Compared to the carbocyclic analog (4,4-dimethylcyclohexanecarbonitrile), the pyran oxygen lowers
by ~1 unit and acts as a weak H-bond acceptor, improving solubility in aqueous media.
Bioisosterism: This scaffold is frequently used as a bioisostere for morpholine or piperidine rings when a non-basic, neutral core is required to reduce hERG channel inhibition liability.
Storage: Store under inert atmosphere (Nitrogen/Argon). Keep container tightly closed in a dry and well-ventilated place.
Disposal: Nitriles require specific disposal protocols (often separate from general organic waste due to potential cyanide release under strong acidic conditions, though aliphatic nitriles are generally stable).
References
Van Leusen Reaction Mechanism & Application
Oldenziel, O. H., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977, 42(19), 3114–3118.
Hansch, C., et al. "The Prins Reaction: Synthesis of 4-substituted tetrahydropyrans." Chemical Reviews, 1952.
Metabolic Stability of Gem-Dimethyl Ethers
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.
Safety Data
Sigma-Aldrich Safety Data Sheet (SDS) for Tetrahydropyran derivatives.
The Strategic Role of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile in Medicinal Chemistry Scaffolds
Executive Summary In the pursuit of oral bioavailability and metabolic robustness, modern medicinal chemistry has largely moved away from flat, aromatic-heavy structures toward sp³-rich scaffolds. 2,2-Dimethyltetrahydro-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pursuit of oral bioavailability and metabolic robustness, modern medicinal chemistry has largely moved away from flat, aromatic-heavy structures toward sp³-rich scaffolds. 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile (and its derivatives) has emerged as a critical "metabolic fortress" scaffold. By combining the polarity of an ether (lowering LogP relative to cyclohexane) with the steric protection of a gem-dimethyl group, this core addresses two common failure modes in drug discovery: rapid oxidative clearance and poor solubility.
This guide analyzes the pharmacochemical utility of this scaffold, detailing its role in stabilizing clinical candidates like the oral GLP-1 agonist Orforglipron , and provides validated protocols for its synthesis and derivatization.
Structural Analysis & Pharmacochemistry
The "Gem-Dimethyl" Effect on Metabolic Stability
The tetrahydropyran (THP) ring is a classic bioisostere for cyclohexane, offering improved water solubility due to the ether oxygen's hydrogen-bond accepting capability. However, unsubstituted THP rings are susceptible to Cytochrome P450 (CYP)-mediated
-oxidation at the carbon atoms adjacent to the oxygen (positions 2 and 6).
The introduction of a 2,2-dimethyl group serves a dual purpose:
Metabolic Blockade: It sterically hinders and chemically removes the abstractable hydrogens at the C2 position, forcing metabolism to less favorable sites or significantly slowing intrinsic clearance (
).
Conformational Locking (Thorpe-Ingold Effect): The bulky methyl groups restrict the ring's conformational flexibility, often favoring a chair conformation that can pre-organize the molecule for receptor binding, thereby reducing the entropic penalty of binding.
The Nitrile Warhead & Stereochemistry
The C4-carbonitrile group is not merely a passive substituent; it is a versatile synthetic pivot.
Electronic Modulation: The electron-withdrawing nature of the nitrile lowers the pKa of adjacent protons, influencing the electronics of the ring.
Chirality: Unlike the symmetric 4,4-dimethyl analogue, the 2,2-dimethyl substitution breaks the symmetry of the THP ring. Consequently, substitution at the C4 position (e.g., with a nitrile) creates a stereocenter.
Critical Insight: In advanced clinical candidates like Orforglipron , the specific spatial arrangement (often the S-enantiomer) is crucial for biological activity. The 2,2-dimethyl group creates a "sidedness" to the molecule, allowing for high stereoselectivity in protein-ligand interactions.
Figure 1: Comparison of metabolic susceptibility between standard THP and 2,2-dimethyl-THP scaffolds.
Synthetic Accessibility & Protocols
The synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile typically proceeds via the ketone intermediate, 2,2-dimethyltetrahydro-2H-pyran-4-one .[1] The conversion of the ketone to the nitrile is most efficiently achieved using the Van Leusen reaction (TosMIC), which preserves the ring structure and introduces the nitrile functionality in a single step.
Synthesis of the Ketone Core (Precursor)
Starting Materials: Mesityl oxide and ethyl formate (or paraformaldehyde/3-methylbut-3-en-1-ol).
Mechanism: Acid-catalyzed Prins reaction or condensation followed by cyclization.
Protocol: Van Leusen Reductive Cyanation
This protocol describes the conversion of 2,2-dimethyltetrahydro-2H-pyran-4-one to the target nitrile.
Preparation: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add TosMIC (10.0 g, 51.2 mmol) and 2,2-dimethyltetrahydro-2H-pyran-4-one (6.56 g, 51.2 mmol) to DME (100 mL).
Cooling: Cool the solution to 0°C using an ice bath.
Base Addition: Add t-BuOK (14.4 g, 128 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain internal temperature <5°C.
Reaction: Add t-BuOH (5 mL) to catalyze the reaction. Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]
Quench: Quench the reaction with saturated aqueous NH₄Cl solution (50 mL).
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude residue is often a mixture of isomers. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile as a colorless oil or low-melting solid.
Yield Expectation: 65–80%.
Derivatization & Case Study: Orforglipron
The nitrile group is rarely the endpoint; it is a gateway to high-value pharmacophores.
Orforglipron (LY3502970) is a prime example of this scaffold's utility.[3]
Structure: Contains a complex indole core linked to a 2,2-dimethyltetrahydro-2H-pyran ring.
Role of the Scaffold: The 2,2-dimethyl-THP moiety acts as a bulky, lipophilic spacer that fills a specific hydrophobic pocket in the GLP-1 receptor while resisting oxidative metabolism.
Synthesis Link: The synthesis involves the coupling of an indole precursor with 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)... derivatives, highlighting the necessity of the chiral resolution of the C4 position.
Figure 2: Synthetic lineage from the ketone precursor to the Orforglipron clinical candidate.
References
Orforglipron (LY3502970) Structure & Clinical Data. PubChem CID 141723212. National Library of Medicine. Available at: [Link]
Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.Google Patents (CN103242276B). Describes the oxidation and hydrolysis routes relevant to the scaffold.
Metabolic Stability of Gem-Dimethyl Groups. Journal of Medicinal Chemistry. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." (2018). Available at: [Link]
Van Leusen Reaction Protocol. Organic Syntheses. General methodology for converting ketones to nitriles using TosMIC. Available at: [Link]
This guide provides an in-depth technical analysis of the thermodynamic and configurational stability of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile .[1][2][3] It is designed for medicinal chemists and process scienti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the thermodynamic and configurational stability of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile .[1][2][3] It is designed for medicinal chemists and process scientists optimizing the handling of this chiral pharmacophore.[3]
[1][2][3]
Executive Summary
2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile (CAS 60549-63-5) is a critical tetrahydropyran (THP) building block.[1][2][3] Unlike 2,6-substituted analogs, the 2,2-gem-dimethyl substitution pattern eliminates cis/trans diastereomerism but introduces significant configurational and conformational constraints.[1][3]
Thermodynamic Status: The molecule exhibits a strong energetic preference for the equatorial nitrile conformation (
to kcal/mol) driven by 1,3-diaxial avoidance.[1][2][3]
Critical Risk: The primary stability concern is base-catalyzed racemization at the C4 position.[1][2][3] The
-proton is activated by the nitrile group (pKa ~25), making the enantiomeric integrity sensitive to basic workups.[3]
Chemical Stability: The ether core is robust against hydrolysis, but the nitrile is susceptible to hydration (to amide) under forcing acidic/basic conditions.
Structural & Conformational Analysis
Understanding the physics of the pyran ring is prerequisite to predicting reactivity.[3] The 2,2-dimethyl motif locks the ring's steric environment, creating a biased equilibrium.[3]
The Gem-Dimethyl Effect & Chair Dynamics
The tetrahydropyran ring exists in a dynamic equilibrium between two chair conformers.[1][2][3] However, the 2,2-dimethyl group imposes a unique penalty.[3] In any chair conformation, the C2 position bears one axial methyl and one equatorial methyl .[4]
The Anchor: The energy cost of the axial methyl at C2 is constant in both ring flips.
The Variable: The stability is dictated by the C4-cyano group.[3]
Conformational Preference (A vs. B)
Conformer A (Favored): 4-Cyano group is Equatorial .[1][2][3]
Interactions: The axial C4-H interacts with the axial C2-Methyl and axial C6-H.[1][2][3]
Conformer B (Disfavored): 4-Cyano group is Axial .[1][2][3]
Interactions: The axial C4-CN experiences a syn-diaxial interaction with the axial C2-Methyl.[1][2][3]
Steric Penalty: While the A-value of a cyano group is small (~0.2 kcal/mol in cyclohexane), the specific repulsion between the rigid, linear cyano group and the bulkier methyl group destabilizes the axial conformer significantly more than a standard H-Me interaction.
Visualization of Conformational Equilibrium
The following diagram illustrates the equilibrium and the steric clash driving the population toward the equatorial isomer.
Figure 1: Conformational equilibrium showing the thermodynamic preference for the equatorial nitrile to avoid 1,3-diaxial clashes with the C2-methyl group.[1][3]
Configurational Stability (Racemization)
For drug development, the enantiomeric stability of the C4 center is paramount. The 2,2-dimethyl substitution breaks the symmetry of the ring, making C4 a chiral center.[3]
Mechanism of Loss
The C4 proton is
to a nitrile, rendering it acidic (pKa 25 in DMSO, lower in aqueous organic mixtures).
Deprotonation: Bases (e.g., K2CO3, NaH, alkoxides) remove the C4-H.[2]
Planarization: The resulting carbanion/ketenimine intermediate is planar.[3]
Reprotonation: Protonation occurs from either face, leading to racemization.[2]
Risk Factor: The thermodynamic sink is the racemate. If you isolate the pure (S)-enantiomer, exposure to base will drive the
The 2,2-dimethyl group sterically shields the ether oxygen from Lewis acid coordination/cleavage.[2][3]
Experimental Protocols
Protocol: Determination of Enantiomeric Excess (ee%)
To validate the thermodynamic stability of a chiral batch, use this Chiral HPLC method. Standard reverse-phase columns cannot separate enantiomers of this molecule.[1][2][3]
Methodology:
Column: Chiralpak IC or AD-H (Amylose-based stationary phases are preferred for nitriles).[1][3]
Mobile Phase: Hexane : Isopropanol (90:[3]10) isocratic.[3]
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Nitrile absorbance is weak; high concentration required) or Refractive Index (RI).[3]
Sample Prep: Dissolve 1 mg/mL in mobile phase. Avoid protic solvents if using normal phase.[3]
Protocol: Forced Degradation (Stress Testing)
Use this protocol to establish the "Safe Operating Window" for process scale-up.[1][2][3]
Control: 10 mg sample in DMSO-d6 (NMR tube).
Base Stress: Add 1 eq. of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2][3]
Monitor: 1H NMR at t=0, 1h, 24h.
Observation: Look for the coalescence or shift of the C4-H signal and the diastereotopic protons at C3/C5.[3] (Note: In an achiral environment, NMR won't show racemization, but D/H exchange with D2O/Base will confirm the lability of the C4 proton).
A Technical Guide to the Metabolic Stability Benefits of the gem-Dimethyl Group in Pyran Nitriles
Abstract In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success.[1] Poor metabolic stability can lead to rapid clearance, low bioavailability,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success.[1] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering therapeutic efficacy and safety.[2] This technical guide provides an in-depth exploration of a powerful medicinal chemistry strategy to mitigate these challenges: the strategic incorporation of the gem-dimethyl group. We will focus on its application within pyran nitrile scaffolds, elucidating the mechanistic underpinnings of its metabolic shielding effect and providing practical, field-proven experimental protocols to validate its benefits. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the pharmacokinetic profiles of their lead compounds.
The Imperative of Metabolic Stability in Drug Development
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[3] Drug metabolism, the process by which the body chemically modifies xenobiotics, is a primary driver of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The liver is the principal site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, play a pivotal role.[2][6]
While metabolism is essential for detoxification and elimination, it can also be a liability. Rapid metabolism leads to a short half-life, requiring more frequent or higher doses, which can increase the risk of adverse effects.[7] Conversely, a compound that is too metabolically stable might accumulate to toxic levels. Therefore, the goal of the medicinal chemist is to finely tune the metabolic stability of a lead compound to achieve a desired pharmacokinetic profile.[8]
The gem-Dimethyl Group: A Versatile Tool for Enhancing Metabolic Stability
The gem-dimethyl group, characterized by two methyl groups attached to the same carbon atom, is a frequently employed structural motif in medicinal chemistry to enhance the drug-like properties of a molecule.[9][10][11] Its utility extends beyond simply increasing molecular weight or lipophilicity; it offers a range of benefits including improved potency, selectivity, and, most importantly for this discussion, metabolic stability.[12]
Mechanism of Metabolic Shielding
The primary mechanism by which the gem-dimethyl group confers metabolic stability is through steric hindrance. Many metabolic reactions, particularly those mediated by CYP enzymes, involve the abstraction of a hydrogen atom from a C-H bond, followed by oxidation.[13] By replacing a metabolically vulnerable C-H bond with a sterically bulky gem-dimethyl group, access to the reactive site by the large CYP enzyme active site is restricted. This "metabolic shield" effectively blocks or significantly slows down the rate of oxidative metabolism at that position.[14][15]
Furthermore, the Thorpe-Ingold effect, which describes the influence of gem-disubstitution on intramolecular reaction rates and conformations, can also play a role. The presence of the gem-dimethyl group can lock the molecule into a specific conformation that is less favorable for binding to the active site of metabolic enzymes.[10]
Application in Pyran Nitriles
Pyran rings and nitrile groups are common functionalities in a wide array of biologically active compounds.[16][17] The nitrile group itself is generally considered metabolically robust and often passes through the body unchanged.[18][19] However, the carbon atoms of the pyran ring, particularly those adjacent to the oxygen atom or other activating groups, can be susceptible to CYP-mediated oxidation.[14]
Introducing a gem-dimethyl group onto the pyran ring at or near a metabolically labile position can effectively protect it from oxidative degradation. This strategy is particularly valuable when seeking to preserve the core pyran nitrile scaffold, which may be essential for pharmacological activity, while improving its overall pharmacokinetic profile.
Experimental Validation of Metabolic Stability
A cornerstone of drug discovery is the empirical validation of design hypotheses. A suite of well-established in vitro assays can be employed to quantify the metabolic stability of a compound and assess the impact of structural modifications like the introduction of a gem-dimethyl group.[1][20][21]
In Vitro Metabolic Stability Assays
These assays measure the rate at which a compound is metabolized by liver-derived enzyme systems.[22][23] The most common systems are:
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of Phase I enzymes, primarily CYPs.[22] They are a cost-effective and high-throughput tool for initial screening.
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate.[23][24]
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[1]
The primary endpoint of these assays is the in vitro intrinsic clearance (CLint), which is a measure of the rate of metabolism independent of blood flow and protein binding.[25]
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using pooled human liver microsomes.
Materials:
Test Compounds (and a gem-dimethyl analog)
Pooled Human Liver Microsomes (HLM)
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Phosphate Buffer (pH 7.4)
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
Positive Control Compound (e.g., a compound with known high clearance like verapamil)
Negative Control (Vehicle, e.g., DMSO)
Procedure:
Preparation of Solutions:
Prepare a stock solution of the test compound and its gem-dimethyl analog in a suitable organic solvent (e.g., 10 mM in DMSO).
Prepare a working solution of the test compounds in the incubation buffer (e.g., 1 µM).
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Thaw the pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
Incubation:
In a 96-well plate, pre-warm the test compound working solution and the microsomal suspension at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the test compound and microsomes.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[20]
Sample Processing and Analysis:
Centrifuge the quenched samples to precipitate the proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the concentration of the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][26][27][28][29]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
Data Presentation and Interpretation
Clear and concise data presentation is crucial for decision-making in drug development.
Table 1: Comparative Metabolic Stability of a Pyran Nitrile and its gem-Dimethyl Analog
Compound
Half-life (t1/2, min)
Intrinsic Clearance (CLint, µL/min/mg)
Pyran Nitrile (Parent)
15
92.4
gem-Dimethyl Pyran Nitrile
120
11.5
The data in Table 1 clearly demonstrates the profound impact of the gem-dimethyl group on metabolic stability. The half-life of the parent pyran nitrile is significantly shorter than its gem-dimethyl analog, and its intrinsic clearance is substantially higher. This indicates that the parent compound is rapidly metabolized, while the gem-dimethyl analog is much more stable in the presence of metabolic enzymes.
Visualizing the Concepts
Diagrams can greatly aid in understanding complex biological and chemical processes.
Diagram 1: Mechanism of CYP450-Mediated Oxidation and the Protective Role of the gem-Dimethyl Group
Caption: CYP450 oxidation is blocked by the steric hindrance of the gem-dimethyl group.
Diagram 2: Experimental Workflow for the Microsomal Stability Assay
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Conclusion
The strategic incorporation of a gem-dimethyl group is a powerful and well-validated strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[9][12] By providing a steric shield against enzymatic degradation, particularly by Cytochrome P450 enzymes, this simple structural modification can dramatically improve a compound's pharmacokinetic profile, leading to a longer half-life and increased bioavailability.[14] The principles and protocols outlined in this guide provide a robust framework for researchers to rationally design and empirically validate the metabolic benefits of the gem-dimethyl group in their pyran nitrile-containing compounds and beyond. This approach, grounded in a deep understanding of drug metabolism and supported by rigorous experimental validation, is integral to the successful development of novel therapeutics.
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ResearchGate. (2025, August 6). The gem -Dimethyl Effect Revisited.
ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry.
RSC Publishing. (2021, October 6). MedChemComm.
AMM Journal. (2023, October 31). gem-dimethyl Archives.
PubMed. (n.d.). In vitro metabolism of aromatic nitriles.
PMC. (2016, December 21). Use of Chemical Auxiliaries to Control P450 Enzymes for Predictable Oxidations at Unactivated C–H Bonds of Substrates.
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.).
ResearchGate. (n.d.). Synthetic route towards pyropyran nitrile 50, published by Giuliano and co‐workers.
The Wertheim UF Scripps Institute. (n.d.). Research » Michael Cameron, PhD.
PMC. (n.d.). Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System.
Electronic & Stereoelectronic Profiling of 2-Cyanotetrahydropyran
This guide details the electronic and stereoelectronic behavior of the nitrile group within the tetrahydropyran (THP) scaffold, specifically focusing on 2-cyanotetrahydropyran . It is designed for medicinal chemists requ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the electronic and stereoelectronic behavior of the nitrile group within the tetrahydropyran (THP) scaffold, specifically focusing on 2-cyanotetrahydropyran . It is designed for medicinal chemists requiring precise control over molecular conformation and metabolic stability.
Technical Whitepaper | Version 1.0
Executive Summary
The introduction of a nitrile (cyano) group at the C2 (anomeric) position of a tetrahydropyran ring creates a unique electronic environment governed by the anomeric effect . Unlike cyclohexane analogs where steric bulk dictates an equatorial preference, 2-cyanotetrahydropyran exhibits a counter-intuitive axial preference . This phenomenon is driven by hyperconjugative orbital overlap (
) and dipolar minimization. For drug developers, this motif offers a metabolically robust, conformationally locked bioisostere for carbonyls or glycosides.
Part 1: The Electronic Landscape
Dipole Moments and Electrostatics
The nitrile group is a strong electron-withdrawing group (EWG) with a linear
-hybridized geometry. When attached to the THP ring, its electronic influence is highly position-dependent.
Inductive Effect (-I): The cyano group exerts a strong pull on the
-framework, significantly acidifying the -proton (H2).
Dipole Minimization:
Equatorial Conformer: The dipole of the C-CN bond aligns partially with the resultant dipole of the ring oxygen's lone pairs, creating a high-energy, high-dipole state.
Axial Conformer: The C-CN dipole opposes the ring dipole, resulting in a lower net molecular dipole moment. This electrostatic stabilization is a major driver of the axial preference in non-polar media.
Quantitative Electronic Parameters
Parameter
Value / Trend
Context
Hybridization
(Linear)
Minimal steric clash compared to groups.
C-CN Bond Length
~1.47 Å
Short bond length enhances inductive pull on the ring oxygen.
Dipole Moment ()
~3.5 – 4.0 D
High polarity facilitates H-bonding interactions in active sites.
A-Value (Cyclohexane)
0.2 kcal/mol
In cyclohexane, CN has a tiny preference for equatorial.
Anomeric Stabilization
~1.5 kcal/mol (Favors Axial)
In THP, this overrides the steric A-value.
Part 2: Stereoelectronic Interactions (The Anomeric Effect)[1][2]
The defining feature of 2-cyanotetrahydropyran is the exo-anomeric effect . While steric arguments (A-values) predict an equatorial conformation, quantum mechanical delocalization dictates an axial arrangement.
Mechanism of Action
The effect arises from the donation of electron density from the non-bonding
-type lone pair of the ring oxygen () into the antibonding orbital of the carbon-cyano bond ().
Geometric Requirement: This overlap is maximal when the
orbital and the bond are antiperiplanar (180° dihedral angle).
Conformational Lock: This geometry is only achievable when the nitrile group is in the axial position. In the equatorial position, the
orbital is orthogonal to the relevant oxygen lone pair, preventing stabilization.
Visualization of Orbital Overlap
The following diagram illustrates the hyperconjugative interaction stabilizing the axial conformer.
Figure 1: Stereoelectronic stabilization mechanism. The axial orientation allows the oxygen lone pair to align antiperiplanar to the nitrile antibonding orbital.
Part 3: Synthetic Methodology
To access the 2-cyanotetrahydropyran scaffold, a Lewis-acid mediated substitution of an acetal or lactol is the industry standard. This method proceeds via an oxocarbenium ion intermediate, which is then trapped by the cyanide nucleophile.
Protocol: Cyanosilylation of 2-Methoxytetrahydropyran
This protocol utilizes Trimethylsilyl cyanide (TMSCN) as a safe, soluble cyanide source compared to HCN or alkali cyanides.
Preparation: Flame-dry a round-bottom flask and cool to -78 °C under an argon atmosphere.
Solvation: Dissolve 2-methoxytetrahydropyran (1.0 mmol) in anhydrous DCM (5 mL).
Activation: Add
(1.0 mmol) dropwise. Note: This generates the reactive oxocarbenium ion.
Nucleophilic Attack: Add TMSCN (1.5 mmol) dropwise over 5 minutes.
Equilibration: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours. Crucial: The axial/equatorial ratio is kinetically established at low temp but thermodynamically equilibrated upon warming.
Figure 2: Lewis-acid mediated cyanation via oxocarbenium ion. The nucleophile prefers axial attack (top face) or equilibrates to the thermodynamic axial product.
Part 4: Medicinal Chemistry Applications[4]
Bioisosterism
The nitrile group in the THP ring serves as a non-classical bioisostere for:
Carbonyls (C=O): Similar dipole moment and H-bond accepting capability but lacks the electrophilicity of aldehydes/ketones (reducing toxicity risks).
Hydroxyls (-OH): When axial, the CN group mimics the spatial orientation of the axial -OH in sugars (e.g., mannose) but cannot act as an H-bond donor.
Metabolic Stability
The 2-cyanotetrahydropyran scaffold is highly resistant to oxidative metabolism.
Blockade of CYP450: Substitution at the C2 position blocks the formation of the unstable hemiacetal (a common metabolic degradation pathway for cyclic ethers).
Electronic Deactivation: The electron-withdrawing nature of the nitrile reduces the electron density of the ring oxygen, making it a poorer Lewis base and less susceptible to acid-catalyzed hydrolysis in the stomach.
Decision Matrix: When to use 2-CN-THP?
Figure 3: Strategic decision tree for incorporating the nitrile-THP motif in lead optimization.
References
RSC Advances. "Exploring the origin of the anomeric relationships in 2-cyanooxane." Royal Society of Chemistry, 2013. Link
Beilstein Journal of Organic Chemistry. "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides." Beilstein Institut, 2016. Link
Journal of Medicinal Chemistry. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." ACS Publications, 2010. Link
Organic Syntheses. "Trimethylsilyl Cyanide." Org.[2][3][4][5] Synth., 1976. Link
Scholars' Mine. "Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans." Missouri S&T, 2008. Link
The Emerging Therapeutic Potential of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the tetrahydropyran (THP) moiety stands as a "privileged scaffold," a core structure frequently found in a multitude of bi...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the tetrahydropyran (THP) moiety stands as a "privileged scaffold," a core structure frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its conformational rigidity and the presence of an oxygen atom, capable of forming crucial hydrogen bonds, make it an attractive component in the design of novel therapeutics. This guide delves into a specific, yet underexplored, subclass of these compounds: derivatives of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile. While direct research on this precise scaffold is nascent, this document will synthesize the available knowledge on closely related analogs to illuminate the potential biological activities, mechanisms of action, and robust methodologies for their evaluation. By examining the established anticancer and antimicrobial properties of similar tetrahydropyran and pyran-carbonitrile derivatives, we aim to provide a foundational resource for researchers and drug development professionals poised to investigate this promising chemical space.
I. The 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile Scaffold: A Structural Overview
The core structure of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile presents a unique combination of features. The gem-dimethyl group at the 2-position can impart steric hindrance, potentially influencing binding selectivity and metabolic stability. The tetrahydropyran ring itself offers a three-dimensional architecture that can be exploited for precise interactions with biological targets. The carbonitrile group at the 4-position is a particularly noteworthy feature. The nitrile moiety is a versatile functional group in medicinal chemistry, known to act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can contribute to improved pharmacokinetic profiles.[2][3][4]
II. Synthesis Strategies: Building the Core and Introducing Diversity
A. Synthesis of the Precursor: 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid
A patented method describes the synthesis of the carboxylic acid precursor, which can be a key intermediate.[5][6] The general approach involves a multi-step synthesis, which is outlined below.
Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid
Step 1: Synthesis of 2,2-dimethyltetrahydropyran-4-one. This ketone intermediate can be synthesized through various routes, including the cyclization of appropriate precursors.[7]
Step 2: Formation of the Aldehyde. The ketone is then converted to the corresponding aldehyde, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde.
Step 3: Oxidation to the Carboxylic Acid. The aldehyde is oxidized to the final carboxylic acid product using an oxidizing agent such as potassium permanganate.[5][6]
B. Conversion to the Target Carbonitrile Scaffold
The conversion of the carboxylic acid to the carbonitrile can be achieved through standard organic chemistry transformations, such as conversion to the primary amide followed by dehydration.
Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile
Amide Formation: The carboxylic acid is first converted to its corresponding primary amide. This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) and then reacting it with ammonia.
Dehydration of the Amide: The primary amide is then dehydrated to the nitrile using a suitable dehydrating agent, such as phosphorus oxychloride or trifluoroacetic anhydride.
C. Introduction of Chemical Diversity
With the core scaffold in hand, a multitude of derivatives can be synthesized by modifying other positions on the tetrahydropyran ring, if the starting materials are appropriately substituted, or by further reactions if the core scaffold allows.
III. Potential Biological Activities: Insights from Related Analogs
The biological potential of the 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile scaffold can be inferred from the activities of structurally similar compounds. The primary areas of interest are anticancer and antimicrobial activities.
A. Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of tetrahydropyran and pyran derivatives.
Cytotoxicity against Cancer Cell Lines: Derivatives of 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones have shown significant cytotoxic activity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines.[8] Notably, some of these compounds exhibited higher potency than the established anticancer drug carboplatin.[8] Fused pyrazole derivatives have also demonstrated potent anticancer activity against the HEPG2 human cancer cell line.[9]
Table 1: Cytotoxic Activity of Selected Tetrahydropyran Derivatives
The anticancer effects of these derivatives are often attributed to the induction of apoptosis and cell cycle arrest.[8] For instance, a highly active 5-methylidenetetrahydropyran-4-one derivative was found to cause cell cycle arrest in the G2/M phase and induce apoptosis in HL-60 cells.[8] Some pyran-annulated derivatives have been shown to downregulate the expression of proteins involved in inflammation and cancer progression, such as COX-2 and iNOS.[10]
Diagram 1: Proposed Anticancer Mechanism of Action
Caption: Proposed mechanisms of anticancer activity.
B. Antimicrobial Activity
Derivatives containing the pyran-carbonitrile motif have also shown promising antibacterial and antifungal properties.
Antibacterial Spectrum: Pyrano[3,2-h]quinoline carbonitriles have demonstrated activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[11] Similarly, various 2-amino-4H-pyran-3-carbonitrile derivatives have been synthesized and shown to possess antimicrobial activity.[12]
Table 2: Antibacterial Activity of Selected Pyran-Carbonitrile Derivatives
The precise mechanisms of antimicrobial action for these compounds are often not fully elucidated but are thought to involve the disruption of essential cellular processes in the microorganisms. For some antibacterial pyrano[2,3-c] pyrazole derivatives, molecular docking studies suggest that they may act by inhibiting DNA gyrase, an essential bacterial enzyme.[13]
Diagram 2: Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for antimicrobial evaluation.
IV. Methodologies for Biological Evaluation: A Practical Guide
To rigorously assess the biological potential of novel 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile derivatives, a series of well-established in vitro assays should be employed.
A. In Vitro Anticancer Activity Assays
1. MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Experimental Protocol: MTT Assay
Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7, HEPG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
2. Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the effect of the compounds on the cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a defined period (e.g., 24 hours).
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[8]
3. Apoptosis Assays
Apoptosis induction can be confirmed using various methods, such as Annexin V/PI staining followed by flow cytometry or by observing morphological changes using fluorescence microscopy after staining with dyes like DAPI.
B. In Vitro Antimicrobial Activity Assays
1. Agar Diffusion Method (Primary Screening)
This method is used for the initial qualitative assessment of antibacterial activity.
Experimental Protocol: Agar Diffusion
Inoculation: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.
Compound Application: Sterile paper discs impregnated with the test compounds are placed on the agar surface.
Incubation: The plates are incubated under appropriate conditions.
Zone of Inhibition: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured.[11]
2. Broth Microdilution Method for MIC Determination
This is a quantitative method to determine the minimum inhibitory concentration (MIC).
Experimental Protocol: Broth Microdilution
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
Inoculation: Add a standardized suspension of the test microorganism to each well.
Incubation: Incubate the plate under suitable conditions.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][13]
V. Future Directions and Conclusion
The 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile scaffold represents a promising, yet largely unexplored, area for the discovery of new therapeutic agents. Based on the significant anticancer and antimicrobial activities observed for structurally related tetrahydropyran and pyran-carbonitrile derivatives, it is highly probable that derivatives of this specific scaffold will also exhibit valuable biological properties. Future research should focus on the efficient synthesis of a diverse library of these compounds and their systematic evaluation using the robust methodologies outlined in this guide. In-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective drug candidates. This technical guide provides a solid foundation for researchers to embark on the exploration of this exciting chemical space, with the ultimate goal of developing novel and effective treatments for cancer and infectious diseases.
References
Siliveri, S., et al. (2017). Design, synthesis and antibacterial evaluation of pyrano[3,2-H]quinoline carbonitriles. International Journal of Green Pharmacy (IJGP), 11(3).
Gajewska, A., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones with Anticancer Activity. Molecules, 25(3), 643.
PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. (2016).
Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC.
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv
CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (n.d.).
Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). PMC.
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). [Journal Name].
Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. (2026). [Journal Name].
CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (n.d.).
Shehab, W. S., & Ghoneim, A. A. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 4(4), 435-440.
Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.
Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated R
Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022). [Journal Name].
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
Strategic Cyclization: A Guide to the Synthesis of the 2,2-Dimethyltetrahydropyran Ring
An Application Note for Researchers, Scientists, and Drug Development Professionals The 2,2-dimethyltetrahydropyran (THP) moiety is a privileged structural motif present in a wide array of biologically active natural pro...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyltetrahydropyran (THP) moiety is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its gem-dimethyl group can confer metabolic stability and enforce specific conformations, making it a desirable feature in drug design. The stereoselective construction of this heterocyclic system, however, presents a significant synthetic challenge. This guide provides an in-depth analysis of the primary cyclization strategies for forming the 2,2-dimethyltetrahydropyran ring, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.
Intramolecular Hydroalkoxylation of Unsaturated Alcohols
One of the most direct and atom-economical methods for constructing the 2,2-dimethyltetrahydropyran ring is the intramolecular hydroalkoxylation of a suitably positioned alcohol onto an alkene. This approach relies on the activation of the double bond by a catalyst to facilitate the nucleophilic attack of the hydroxyl group. The regioselectivity of this cyclization is governed by Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkene, leading to the desired 6-endo-tet cyclization.
Mechanism and Rationale
The reaction is typically catalyzed by electrophilic species, including transition metals (e.g., gold, platinum, palladium, lanthanides) or strong Brønsted acids.[1][2][3] Transition metal catalysts, such as Au(I) or Pt(II), coordinate to the alkene, rendering it more susceptible to nucleophilic attack by the pendant alcohol.[1][4] The choice of catalyst is critical; for instance, lanthanide triflates are noted for their high activity and recyclability, particularly in ionic liquids, which can enhance the Lewis acidity of the metal center.[3] The gem-dimethyl substitution on the carbon bearing the hydroxyl group (a homoallylic alcohol) promotes the desired 6-membered ring formation through the Thorpe-Ingold effect, which accelerates intramolecular reactions.
The Prins cyclization and its variants are powerful and versatile tools for constructing tetrahydropyran rings.[5] The classic Prins reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. The reaction proceeds via an oxocarbenium ion intermediate, which is then trapped by the alkene, leading to a cyclic cationic species that can be quenched by a nucleophile.[6][7]
Mechanism and Rationale
The stereochemical outcome of the Prins cyclization is highly dependent on the reaction conditions and the nature of the substrates and catalyst.[5] The formation of a stable chair-like transition state with equatorial substituents is generally favored, leading to the cis-2,6-disubstituted product.[6] A significant challenge in Prins cyclizations is the potential for racemization through a competing oxonia-Cope rearrangement, especially when the oxocarbenium ion is stabilized by adjacent groups.[5][6]
To circumvent issues with a free cationic intermediate, silyl-Prins cyclizations have been developed. In this approach, a vinylsilyl homoallylic alcohol is reacted with an aldehyde in the presence of a Lewis acid.[8][9] The vinylsilane acts as a terminating group, controlling the regioselectivity and preventing unwanted side reactions. The choice of Lewis acid can dramatically alter the reaction pathway; for example, combining BiCl₃ with TMSCl has been shown to produce 4-chloro-THP derivatives with high stereoselectivity.[8][9]
Application Note: 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile as a Heterocyclic Building Block
Executive Summary In modern drug discovery, the transition from carbocycles (e.g., cyclohexanes) to saturated heterocycles is a proven strategy to improve the physicochemical properties of lead candidates. 2,2-Dimethylte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery, the transition from carbocycles (e.g., cyclohexanes) to saturated heterocycles is a proven strategy to improve the physicochemical properties of lead candidates. 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile represents a high-value scaffold that combines the lipophilicity-lowering effect of the tetrahydropyran (THP) ether oxygen with the metabolic blocking and conformational locking properties of the gem-dimethyl group.
This guide details the application of this building block, focusing on its conversion into pharmacologically active motifs (amines, acids, tetrazoles) and the structural rationale for its use in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Physicochemical Profile & Structural Logic
The "Gem-Dimethyl" & "THP" Synergy
The 2,2-dimethyltetrahydro-2H-pyran core offers two distinct medicinal chemistry advantages over a standard cyclohexane or unsubstituted THP ring:
Metabolic Blocking: The C2 position of a THP ring is adjacent to the ether oxygen, making it susceptible to oxidative metabolism (cytochrome P450-mediated
-hydroxylation). The gem-dimethyl substitution at C2 sterically occludes this site and removes abstractable protons, significantly extending metabolic half-life ().
Conformational Locking (Thorpe-Ingold Effect): The bulky gem-dimethyl group creates a strong bias for a specific chair conformation. This reduces the entropic penalty upon binding to a protein target, as the molecule is already "pre-organized" in a bioactive conformation.
Key Properties Table
Property
Value / Description
Significance
CAS Number
60549-63-5
Unique Identifier
Molecular Formula
CHNO
Low MW fragment (<150 Da)
Molecular Weight
139.19 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD)
ClogP
~1.2
Lower lipophilicity than dimethylcyclohexane (ClogP ~2.5)
H-Bond Acceptors
2 (Nitrile N, Ether O)
Improved water solubility
Topological Polar Surface Area (TPSA)
33.0 Å
Favorable for CNS penetration and oral bioavailability
Boiling Point
~210°C (Predicted)
Stable liquid/low-melting solid
Synthetic Workflows & Decision Logic
The nitrile group is a "masked" functionality. It serves as a divergent point for creating amines (for ureas/sulfonamides), acids (for amides), or heterocycles (tetrazoles/oxadiazoles).
Synthetic Divergence Map
Figure 1: Divergent synthetic pathways from the nitrile building block.
Detailed Experimental Protocols
Protocol A: Hydrolysis to 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid
Target: Creating a building block for amide coupling.
Rationale: Basic hydrolysis is preferred over acidic hydrolysis for THP derivatives to avoid any risk of acid-catalyzed ring opening or rearrangement, although the 2,2-dimethyl system is relatively robust.
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitrile (10 mmol) in ethanol (20 mL).
Addition: Add 10% aqueous NaOH (10 mL) to the solution.
Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by LC-MS or TLC (stain with KMnO
or Bromocresol Green for the acid).
Checkpoint: The nitrile peak should disappear.[1] If conversion is slow, add solid KOH (2 equiv) and continue reflux.
Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.
Isolation: Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted neutral impurities.
Acidification: Cool the aqueous layer in an ice bath. Slowly acidify to pH ~2 using 6M HCl. A white precipitate (the carboxylic acid) should form.
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).
Drying: Combine organic layers, dry over anhydrous Na
SO, filter, and concentrate.
Yield: Expect >85% yield of a white/off-white solid.
Protocol B: Reduction to (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine
Target: Creating a primary amine for sulfonamide or urea synthesis.
Rationale: Lithium Aluminum Hydride (LiAlH
) provides a complete and rapid reduction. For larger (process) scales, catalytic hydrogenation (Raney Ni) is safer, but LiAlH is standard for medicinal chemistry labs.
Safety Note: LiAlH
reacts violently with water. Use oven-dried glassware and an inert atmosphere (Nitrogen/Argon).
Workup: Warm to room temperature and stir vigorously until a white granular precipitate forms (aluminum salts). Add anhydrous MgSO
to dry the solution directly.
Filtration: Filter the mixture through a pad of Celite. Rinse the cake thoroughly with THF or DCM.
Purification: Concentrate the filtrate. The resulting oil is the crude amine. If necessary, purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH
OH).
Strategic Application: Conformational Control
The following diagram illustrates the "Conformational Lock" concept. The 2,2-dimethyl group forces the ring into a specific chair conformation to avoid 1,3-diaxial interactions, thereby presenting the C4-substituent (the nitrile/amine/acid) in a predictable vector.
Figure 2: Thermodynamic advantage of the gem-dimethyl substituted scaffold.
References
Chemical Identity & Properties
2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile.[3][4] National Center for Biotechnology Information. PubChem Compound Summary for CID 13248888. [Link]
Synthetic Methodology (Nitrile Reduction)
Reduction of Nitriles to Amines. Organic Chemistry Portal. [Link]
Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 27. Reaction of alkyl halides with lithium aluminum hydride in the presence of boron trifluoride etherate." Journal of Organic Chemistry. [Link]
Scalable Synthesis of Tetrahydro-2H-pyran-4-carbonitrile: Industrial Protocols & Safety Strategies
Topic: Scalable synthesis procedures for pyran-4-carbonitrile derivatives Content Type: Application Note Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Executive Summary The tetrahydro-2...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Scalable synthesis procedures for pyran-4-carbonitrile derivatives
Content Type: Application Note
Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.
Executive Summary
The tetrahydro-2H-pyran-4-carbonitrile scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for potassium channel openers (e.g., Levcromakalim), 5-LOX inhibitors, and various kinase inhibitors. While laboratory-scale synthesis often relies on nucleophilic displacement of 4-halopyrans using sodium cyanide (NaCN), this route poses significant safety and regulatory challenges upon scale-up (kilogram to metric ton).
This Application Note details two distinct, scalable workflows:
The "Malonate Route" (Recommended): A convergent, cyanide-free sequence starting from bis(2-chloroethyl) ether. This is the preferred industrial method due to its superior safety profile and robust supply chain.
The "Dehydration Route": A functional group interconversion (FGI) protocol converting the corresponding primary amide to the nitrile, optimized for high throughput.
Strategic Route Selection
The choice of synthetic strategy depends on the availability of starting materials and the facility's capability to handle hazardous reagents (HCN/Cyanide).
Figure 1: Strategic decision tree for selecting the synthesis pathway based on safety constraints and feedstock availability.
Protocol A: The Malonate Cyclization (Cyanide-Free)
This route is the industry standard for large-scale production. It constructs the pyran ring and the carbon skeleton simultaneously, avoiding the handling of inorganic cyanide salts.
Add Bis(2-chloroethyl) ether dropwise over 2 hours to control exotherm.
Raise temperature to 100-110°C and stir for 12 hours.
Work-up: Cool to RT, filter solids (
), and concentrate the filtrate. Dilute with Ethyl Acetate, wash with water. Distill the crude oil to obtain the diester.
Step 2: Hydrolysis & Decarboxylation
Rationale: Converting the diester to the mono-acid is necessary to introduce the single nitrile group later.
Reagents: NaOH (aq, 20%), HCl (conc).
Conditions: Reflux followed by thermal decarboxylation.
Procedure:
Reflux diester with 20% NaOH for 4 hours.
Acidify with HCl to pH 1. The dicarboxylic acid precipitates.
Decarboxylation: Heat the dicarboxylic acid in xylene/paraffin oil at 130-150°C.
evolution will be vigorous.
Purification: Upon cooling, the mono-acid crystallizes or is extracted into alkaline water, washed with organic solvent (to remove xylene), and re-precipitated with acid.
Protocol B: Dehydration of Primary Amide (High Purity)
This is the critical final step for the Malonate route, or a standalone process if the carboxylic acid is purchased. We utilize a Vilsmeier-Haack type dehydration which is more cost-effective than T3P for bulk manufacturing.
Mechanism
The reaction proceeds via the activation of the amide oxygen by an electrophilic species (generated from DMF/SOCl2), followed by elimination to form the
For facilities equipped with continuous flow reactors, the direct displacement of 4-chlorotetrahydropyran with cyanide is viable and atom-efficient.
Workflow:
Feed A: 4-Chlorotetrahydropyran in DMSO.
Feed B: NaCN (aqueous/DMSO slurry) + Phase Transfer Catalyst (18-crown-6 or TBAB).
Reactor: PFA tubing coil heated to 80-100°C.
Residence Time: 10–20 minutes.
Safety Advantage: The total volume of active cyanide at high temperature is minimized (milliliters vs. liters), reducing the catastrophic risk profile.
Process Control & Visualization
The following diagram illustrates the critical control points for the Amide Dehydration workflow (Protocol B).
Figure 2: Workflow for the Vilsmeier-Haack dehydration of tetrahydropyran-4-carboxamide, highlighting temperature as a Critical Process Parameter (CPP).
Analytical Characterization
To validate the synthesis, the following analytical data should be referenced:
IR Spectrum: Appearance of a sharp, weak band at 2240 cm⁻¹ (C≡N stretch). Absence of Amide I/II bands (1650–1690 cm⁻¹).
¹H NMR (400 MHz, CDCl₃):
3.90 (dt, 2H, eq-H2/6)
3.55 (ddd, 2H, ax-H2/6)
2.85 (tt, 1H, H4 - alpha to CN)
1.80–1.95 (m, 4H, H3/5)
¹³C NMR: Peak at ~121 ppm (CN) and ~26 ppm (C4).
References
BenchChem. (2025).[7] Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide. Retrieved from
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. Retrieved from
Organic Syntheses. (1942). Malonic acid, tert-butyl ethyl ester (General Malonate Procedures). Coll. Vol. 3, p. 142. Retrieved from
TSI Journals. (2012). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. Retrieved from
Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. Retrieved from
Application Note: Strategic Synthesis of Tetrahydropyran-4-carboximidamides
Reagent Selection and Protocols for the Transformation of Pyran Nitriles into Amidines Abstract The tetrahydropyran-4-carboximidamide moiety is a privileged pharmacophore in modern drug discovery, appearing frequently in...
Author: BenchChem Technical Support Team. Date: February 2026
Reagent Selection and Protocols for the Transformation of Pyran Nitriles into Amidines
Abstract
The tetrahydropyran-4-carboximidamide moiety is a privileged pharmacophore in modern drug discovery, appearing frequently in Factor Xa inhibitors, serine protease inhibitors, and various GPCR ligands. However, the transformation of the precursor—tetrahydropyran-4-carbonitrile —into the corresponding amidine is often non-trivial due to the electronic deactivation of the nitrile by the electronegative pyran oxygen and the potential for side reactions under harsh acidic conditions. This guide evaluates three distinct synthetic methodologies: the kinetic organoaluminum approach (Garner’s Reagent), the thermodynamic Pinner reaction, and the mild Amidoxime reduction route. Detailed protocols, mechanistic insights, and selection criteria are provided to ensure high-yield, reproducible synthesis.
Strategic Overview: The Pyran Challenge
While aliphatic nitriles are generally reactive, the tetrahydropyran-4-carbonitrile substrate presents a unique dipole challenge. The ether oxygen at the 4-position relative to the nitrile creates an inductive effect that can modulate reactivity. Furthermore, while the pyran ring is chemically robust compared to furan, it acts as a Lewis base. Strong Lewis acids (used in nitrile activation) can coordinate to the pyran oxygen, requiring stoichiometric adjustments to prevent catalyst sequestration.
Decision Matrix: Method Selection
Use the following logic flow to select the appropriate protocol for your specific substrate needs.
Figure 1: Decision tree for selecting the optimal amidine synthesis strategy.
Protocol A: The Kinetic Approach (Organoaluminum)
Best for: High-value intermediates, unreactive nitriles, and small-to-mid scale discovery chemistry.
Mechanism: Direct activation of the nitrile by an "aluminyl-amine" species (Garner's Reagent).
Scientific Rationale
Trimethylaluminum (AlMe₃) reacts with ammonium chloride to form methylchloroaluminum amide species (e.g., Me(Cl)Al-NH2). This reagent is amphoteric: the aluminum acts as a Lewis acid to activate the nitrile nitrogen, while the amide acts as a nucleophile. This "push-pull" mechanism overcomes the electronic deactivation of the pyran ring.
Experimental Protocol
Safety Alert: Trimethylaluminum is pyrophoric. All steps must be performed under inert atmosphere (N₂ or Ar).
Reagent Preparation (In Situ):
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
Charge with Ammonium Chloride (NH₄Cl) (5.0 equiv) and anhydrous Toluene (0.5 M concentration relative to substrate).
Cool the suspension to 0 °C.
Add Trimethylaluminum (AlMe₃) (2.0 M in toluene, 5.0 equiv) dropwise. Note: Methane gas evolution will be vigorous. Ensure proper venting.
Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours until gas evolution ceases. The solution usually turns clear or slightly cloudy.
Reaction:
Add the Tetrahydropyran-4-carbonitrile (1.0 equiv) dissolved in a minimum amount of anhydrous toluene.
Heat the reaction mixture to 80 °C for 12–18 hours.
Monitoring: Monitor by LC-MS. The disappearance of the nitrile (M+) and appearance of the amidine (M+18) is the key indicator.
Quench & Isolation (The "Reverse Quench"):
Cool the reaction mixture to 0 °C.
Critical Step: Slowly pour the reaction mixture into a slurry of Silica Gel in Chloroform/Methanol (2:1). Do not add water directly to the Al reaction, as it forms a gelatinous aluminum hydroxide precipitate that traps product.
Stir the silica slurry for 20 minutes.
Filter through a pad of Celite. Wash the pad with MeOH.
Concentrate the filtrate. Purify via reverse-phase chromatography (C18, H₂O/MeCN with 0.1% TFA) to obtain the amidine salt.
Protocol B: The Thermodynamic Approach (Pinner Reaction)
Best for: Large-scale synthesis (>100g), cost-sensitive processes, and robust substrates.
Mechanism: Acid-catalyzed formation of an imidate intermediate, followed by ammonolysis.[1]
Scientific Rationale
The Pinner reaction relies on the protonation of the nitrile to form a highly electrophilic nitrilium ion. In the presence of an alcohol (usually MeOH or EtOH), this is trapped as an imidate salt. The pyran oxygen can act as a weak base, potentially buffering the acidity; therefore, a high concentration of HCl is maintained to ensure nitrile protonation.
Experimental Protocol
Imidate Formation:
Dissolve Tetrahydropyran-4-carbonitrile (1.0 equiv) in anhydrous Methanol (0.5 M) and Diethyl Ether (1:1 ratio).
Cool to 0 °C in an ice/salt bath.
Bubble dry HCl gas through the solution for 30–60 minutes until saturation. (Alternatively, use 4M HCl in Dioxane, though gas is preferred for kinetics).
Seal the vessel tightly and store at 4 °C for 16–24 hours.
Checkpoint: Check IR. Disappearance of the nitrile stretch (~2240 cm⁻¹) and appearance of the imidate C=N stretch (~1650 cm⁻¹) indicates completion.
Ammonolysis:
Concentrate the mixture in vacuo (keep temperature < 40 °C) to remove excess HCl.
Redissolve the crude imidate residue in anhydrous Methanol .
Add Ammonia (7N in Methanol) (3.0 equiv) or anhydrous ammonium carbonate.
Stir at RT for 12–24 hours.
Isolation:
Concentrate to dryness.
Recrystallize the resulting Amidine Hydrochloride salt from EtOH/Et₂O.
Protocol C: The "Soft" Approach (Amidoxime Reduction)
Best for: Acid-sensitive substrates or when avoiding pyrophoric reagents.
Mechanism: Nucleophilic addition of hydroxylamine (strong alpha-effect nucleophile) followed by reductive cleavage of the N-O bond.
Figure 2: Two-step conversion via amidoxime intermediate.
Experimental Protocol
Amidoxime Synthesis:
Suspend Hydroxylamine Hydrochloride (1.5 equiv) and K₂CO₃ (1.5 equiv) in Ethanol/Water (10:1). Stir for 30 min.
Add Tetrahydropyran-4-carbonitrile (1.0 equiv).
Reflux (80 °C) for 4–6 hours.
Cool, filter off salts, and concentrate. The amidoxime often precipitates upon cooling or addition of water.
Reduction (Transfer Hydrogenation Variant):
Dissolve the crude amidoxime in Acetic Acid .
Add Acetic Anhydride (1.1 equiv) to activate the N-O bond (optional, accelerates rate).
Add 10% Pd/C (10 wt%).
Add Ammonium Formate (5.0 equiv) as the hydrogen source (safer than H₂ gas).
Heat to 50 °C for 4 hours.
Filter through Celite and concentrate.
Comparative Analysis & Troubleshooting
Reagent Performance Table
Feature
Organoaluminum (Method A)
Pinner Reaction (Method B)
Amidoxime (Method C)
Yield (Typical)
85–95%
60–80%
70–85%
Reaction Time
12–18 h
2–3 Days
2 Days (2 steps)
Conditions
Inert, Pyrophoric
Anhydrous, Acidic
Aqueous compatible, Mild
Pyran Compatibility
Excellent (requires excess Al)
Good (watch acetal stability)
Excellent
Scalability
Difficult (Safety)
Excellent
Good
Troubleshooting the Pyran Substrate
Problem: Low yield in Method A (Aluminum).
Cause: The pyran oxygen is coordinating to the Aluminum, sequestering the reagent.
Solution: Increase AlMe₃/NH₄Cl loading from 5.0 equiv to 8.0 equiv.
Problem: Hydrolysis to Amide (R-CONH2) instead of Amidine.
Cause: Moisture ingress during the Pinner reaction or incomplete ammonolysis.
Solution: Ensure HCl gas is dried through a H₂SO₄ trap. Use fresh anhydrous methanol.
References
Garner, P. (1984). "Facile Transformation of Nitriles to Amidines." Tetrahedron Letters, 25(32), 3467-3470.
Judkins, B. D., et al. (1996).[2] "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367.
Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Classic Reference).
Dunn, P. J. (2010). "Amidines and Guanidines in Medicinal Chemistry." in Comprehensive Medicinal Chemistry II.
Lange, U. E., et al. (2013). "Bioisosteric Replacements of the Pyran Ring." Future Medicinal Chemistry, 5(2), 165-180. (Context on Pyran stability).
This Application Note is designed for medicinal chemists and process development scientists. It details the microwave-assisted synthesis and downstream transformation of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile , a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the microwave-assisted synthesis and downstream transformation of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile , a critical pharmacophore in histone deacetylase (HDAC) inhibitors and aromatic sulfonamide drug candidates.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile scaffold presents a unique structural motif where the gem-dimethyl group at the 2-position imposes a conformational lock on the tetrahydropyran (THP) ring. While this rigidity improves metabolic stability and selectivity in drug binding, it often hinders synthetic transformations using conventional thermal heating due to increased activation energy barriers.
Microwave (MW) irradiation offers a decisive advantage here. By coupling directly with the dipolar reaction matrix, MW synthesis overcomes these steric and conformational energy barriers, reducing reaction times from hours (or days) to minutes while suppressing side reactions common in prolonged thermal reflux.
Core Workflow Visualization
The following diagram outlines the integrated workflow covered in this guide, from scaffold construction to functional group divergence.
Figure 1: Integrated microwave synthesis workflow for the 2,2-dimethyl-THP scaffold.
Protocol 1: Synthesis of the Nitrile Scaffold
Reaction Type: Van Leusen Reductive Nitrilation
Objective: Convert 2,2-dimethyltetrahydro-4H-pyran-4-one to the title nitrile.
Rationale
The conventional synthesis of nitriles from ketones often involves a two-step process (cyanohydrin formation followed by dehydration) which is reversible and sensitive to steric bulk. The Van Leusen reaction using Tosylmethyl Isocyanide (TosMIC) is a superior one-pot method. Microwave irradiation accelerates the rate-limiting fragmentation of the intermediate 4-tosyl-2-oxazoline.
Reaction Type: Alkaline Hydrolysis
Objective: Convert the nitrile to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
Rationale
Legacy protocols for this specific transformation cite "refluxing overnight in aqueous 2N KOH" [1].[5][6] The gem-dimethyl group creates a hydrophobic pocket that retards water attack on the nitrile carbon. Superheating the aqueous/alcoholic solvent system in a sealed microwave vessel allows temperatures well above the boiling point (160 °C), driving the reaction to completion in minutes.
Preparation: Dissolve the nitrile (1.0 mmol, ~139 mg) in Ethanol (2 mL) in a 2-5 mL microwave vial.
Reagent Addition: Add 2 mL of 4M aq. KOH.
Microwave Parameters:
Temperature: 160 °C
Pressure Limit: 15 bar (Ensure vessel is rated for high pressure)
Hold Time: 30 minutes
Work-up:
Dilute with water (10 mL).
Wash with EtOAc (discard organic phase to remove unreacted starting material).
Acidification: Acidify aqueous phase to pH 2 with 6N HCl.
Extraction: Extract product with EtOAc (3 x 10 mL).
Isolation: Dry combined organics (Na2SO4) and concentrate to yield the carboxylic acid as a white solid.
Data Comparison:
Parameter
Legacy Method (Reflux) [1]
Microwave Protocol
Temperature
~100 °C
160 °C
Time
18 Hours
30 Minutes
Solvent
Aqueous 2N KOH
EtOH/H2O (1:1)
Yield
~75% (Crude)
>90% (High Purity)
Protocol 3: Tetrazole Bioisostere Synthesis
Reaction Type: [3+2] Cycloaddition ("Click" Chemistry)
Objective: Convert the nitrile to 5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-tetrazole.
Rationale
Tetrazoles are lipophilic bioisosteres of carboxylic acids, crucial for improving bioavailability. The conventional method uses toxic tin reagents or hydrazoic acid. The microwave protocol utilizes Sodium Azide (NaN3) with a Zinc Bromide (ZnBr2) catalyst in water/isopropanol, a "Green Chemistry" approach that is safe and highly efficient [2].
Application Notes and Protocols: Late-Stage Functionalization of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile
Introduction: Unlocking Chemical Diversity in Saturated Heterocycles The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical propert...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Chemical Diversity in Saturated Heterocycles
The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical properties and metabolic stability.[1][2][3] 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile stands as a valuable scaffold, combining the robust THP core with a versatile nitrile functionality. Late-stage functionalization (LSF) of such scaffolds offers a powerful strategy to rapidly generate diverse molecular libraries from a common advanced intermediate, accelerating drug discovery programs.[4][5][6] This guide provides an in-depth exploration of advanced, field-proven protocols for the late-stage functionalization of this specific molecule, focusing on both C–H functionalization of the saturated ring and strategic transformations of the nitrile group.
The presence of the gem-dimethyl group at the C2 position introduces significant steric hindrance and conformational rigidity, influencing the regioselectivity of C–H activation. This phenomenon, related to the Thorpe-Ingold effect, can favor reactions at more accessible positions.[7] Furthermore, the nitrile group at C4, while a versatile synthetic handle, can also exert electronic effects and potentially act as a weak coordinating group in certain transition-metal-catalyzed reactions.[1][8] This document will dissect these intricate details, offering not just protocols, but the strategic reasoning behind them.
Part 1: Strategic C–H Functionalization of the Tetrahydropyran Core
The inert C(sp³)–H bonds of the tetrahydropyran ring present a formidable challenge for selective functionalization. However, modern synthetic methodologies, particularly those leveraging radical intermediates, offer elegant solutions. We will focus on photoredox catalysis as a mild and highly effective approach.
Mechanistic Considerations for Regioselectivity
The primary sites for C–H functionalization on the 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile ring are the C3, C5, and C6 positions. The C2 and C4 positions lack C-H bonds available for direct functionalization.
Steric Hindrance: The bulky gem-dimethyl group at the C2 position significantly shields the adjacent C3 methylene protons.
Electronic Activation: The C6 methylene protons are adjacent to the ether oxygen, making them more susceptible to hydrogen atom transfer (HAT) due to the stabilizing effect of the resulting α-alkoxy radical.
Remote Effects: The electron-withdrawing nature of the C4-nitrile group may have a minor deactivating effect on the neighboring C3 and C5 positions.
Based on these factors, C–H functionalization is most likely to occur at the C6 position, with the C5 position being the next most probable site. Functionalization at the sterically hindered C3 position is expected to be minimal.
This protocol describes the direct α-alkylation of the tetrahydropyran ring with electron-deficient heteroarenes, a transformation of high value in medicinal chemistry.[9][10] The reaction proceeds via the generation of an α-alkoxy radical through hydrogen atom transfer (HAT), followed by its addition to the protonated heteroarene.
Experimental Workflow
Caption: Workflow for Photoredox-Catalyzed C–H Alkylation.
To a dry Schlenk tube equipped with a magnetic stir bar, add 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile, the heteroarene, the photocatalyst, and the acid.
Add the solvent and degas the resulting mixture by three freeze-pump-thaw cycles.
Backfill the tube with an inert atmosphere (nitrogen or argon).
Place the Schlenk tube approximately 5 cm from a blue LED lamp and stir the reaction mixture at room temperature for 24 hours.
Upon completion (monitored by TLC or LC-MS), quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized product.
Expected Outcomes and Data
Entry
Heteroarene
Position of Functionalization
Typical Yield (%)
1
4-Cyanopyridine
C6
65-75
2
Quinoline
C6
60-70
3
Pyrazine
C6
55-65
Part 2: Strategic Transformations of the Nitrile Group
The nitrile group is a linchpin for molecular diversification, offering access to amines, carboxylic acids, and other valuable functionalities.[11][12]
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The conversion of the nitrile to a carboxylic acid introduces a key functional group for further derivatization, such as amide bond formation. Both acidic and basic conditions can achieve this transformation, with the choice often depending on the overall stability of the molecule.[3][13][14][15][16]
Acid-Catalyzed Hydrolysis Workflow
Caption: Workflow for Acid-Catalyzed Nitrile Hydrolysis.
Concentrated Hydrochloric Acid (e.g., 6 M aqueous solution)
Water
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the nitrile in a 1:1 mixture of concentrated hydrochloric acid and water.
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the product.
Collect the resulting solid by vacuum filtration.
Wash the solid with cold water and dry under vacuum to yield the corresponding carboxylic acid.
Protocol 3: Reduction of the Nitrile to a Primary Amine
Reduction of the nitrile to a primary amine opens up a vast array of subsequent chemical transformations, including reductive amination and amide coupling. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this purpose.[17][18][19][20]
Nitrile Reduction Workflow
Caption: Workflow for LiAlH₄ Reduction of a Nitrile.
To a dry three-necked flask under an inert atmosphere (nitrogen or argon), add LiAlH₄ and anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Dissolve the nitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture back to 0 °C.
Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.
Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.
Filter the precipitate through a pad of Celite® and wash thoroughly with THF.
Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude primary amine, which can be purified further if necessary.
Conclusion: A Gateway to Novel Chemical Space
The protocols detailed herein provide a robust framework for the late-stage functionalization of 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile. By leveraging modern synthetic methods such as photoredox catalysis for C–H activation and classical transformations of the nitrile group, researchers can efficiently access a wide array of novel analogs. The strategic considerations of steric and electronic effects are paramount to achieving desired outcomes. These application notes serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to explore new chemical space around this privileged heterocyclic scaffold.
Technical Support Center: Navigating Reactions of 2,2-Dimethyl Substituted Pyrans
Welcome, researchers and drug development professionals, to our dedicated technical support center for overcoming the unique challenges presented by 2,2-dimethyl substituted pyrans. The gem-dimethyl group at the C2 posit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and drug development professionals, to our dedicated technical support center for overcoming the unique challenges presented by 2,2-dimethyl substituted pyrans. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can dramatically influence reactivity, often leading to low yields, unexpected side products, or failed reactions. However, this substitution pattern also offers unique opportunities to control reaction pathways. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower you to successfully navigate the intricacies of these sterically demanding substrates.
The Double-Edged Sword: Understanding Steric Hindrance and the Thorpe-Ingold Effect
The 2,2-dimethyl substitution on a pyran ring presents a fascinating dichotomy. On one hand, it acts as a bulky steric shield, impeding the approach of reagents to adjacent reaction sites. On the other hand, this same steric bulk can be strategically exploited through the Thorpe-Ingold effect (also known as the gem-dimethyl effect). This principle states that gem-disubstitution on a carbon chain can accelerate intramolecular cyclization reactions.[1][2][3] The bulky methyl groups compress the bond angles of the pyran ring, bringing reactive groups into closer proximity and lowering the entropic barrier to ring formation.[4][5] Understanding this dual nature is key to troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with 2,2-dimethyl substituted pyrans.
Q1: My intermolecular reaction with a 2,2-dimethyl substituted pyran is sluggish and gives low yields. What can I do?
A1: This is a classic case of steric hindrance. The gem-dimethyl group is likely blocking the approach of your nucleophile or other reactant. Here are several strategies to consider:
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition at elevated temperatures.
Use a More Reactive Reagent: A more potent nucleophile or a more active catalyst can sometimes force the reaction to proceed.
Alternative Activation Methods: Techniques like microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[6][7] High-pressure conditions can also be employed, particularly for cycloaddition reactions like the Diels-Alder reaction, to overcome steric repulsion and favor the formation of the desired product.[8]
Change the Solvent: The choice of solvent can influence the transition state of the reaction. In some cases, a more polar solvent can stabilize charged intermediates and accelerate the reaction. Conversely, for some reactions, non-polar solvents might be more effective.[9][10]
Q2: I'm attempting an intramolecular cyclization to form a 2,2-dimethyl substituted pyran, but the reaction is not proceeding as expected. Isn't the Thorpe-Ingold effect supposed to help?
A2: While the Thorpe-Ingold effect generally favors ring closure, other factors can still inhibit the reaction.[2][5] Consider the following:
Conformational Rigidity: The precursor molecule may be locked in a conformation that is unfavorable for cyclization.
Electronic Effects: The electronic nature of the substituents on your starting material can either favor or disfavor the cyclization.
Catalyst Inhibition: The catalyst you are using might be poisoned by impurities in your starting materials or solvents.[11]
Reaction Conditions: Even with the Thorpe-Ingold effect, the reaction may still require specific conditions (e.g., a particular catalyst, temperature, or solvent) to proceed efficiently.
Q3: Are there specific catalysts that are well-suited for reactions involving sterically hindered pyrans?
A3: Yes, the choice of catalyst is crucial. For sterically demanding substrates, consider the following classes of catalysts:
Organocatalysts: Small organic molecules like L-proline and its derivatives have been shown to be effective in catalyzing reactions to form pyran rings, even with substituted precursors.[12] Thiourea-based organocatalysts are also effective for certain transformations involving sterically hindered alcohols.[13]
N-Heterocyclic Carbenes (NHCs): NHCs are versatile catalysts that can promote a variety of reactions, including the synthesis of highly substituted 4H-pyrans under mild conditions.[14]
Lewis Acids: Lewis acids like ZnCl₂, BF₃, and AlCl₃ can activate substrates and accelerate reactions such as the Diels-Alder reaction, often with improved regioselectivity.[15] For asymmetric synthesis, chiral Lewis acid catalysts can be employed.[16]
Palladium Catalysts: For certain C-C bond-forming reactions, palladium catalysts can be highly effective in constructing fused pyran rings through intramolecular Heck reactions.[17]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered in reactions with 2,2-dimethyl substituted pyrans.
Issue 1: Low or No Product Formation in Intermolecular Reactions
Possible Cause
Troubleshooting Steps
Steric Hindrance
1. Increase Reaction Temperature: Carefully increase the temperature in increments of 10-20 °C. 2. Prolong Reaction Time: Monitor the reaction by TLC to determine if it is simply slow. 3. Switch to a More Active Catalyst: If applicable, try a more potent Lewis acid or a more active organocatalyst. 4. Employ Microwave Synthesis: This can often provide the necessary energy to overcome the activation barrier.[18]
Low Reactivity of Starting Materials
1. Check Purity: Ensure starting materials are free of impurities that could inhibit the reaction. 2. Activate Substrate: Consider converting a functional group to a more reactive one (e.g., a hydroxyl group to a better leaving group).
Suboptimal Catalyst Loading
1. Optimize Catalyst Concentration: Perform a series of small-scale reactions with varying catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.[19][20]
Issue 2: Formation of Unexpected Side Products
Possible Cause
Troubleshooting Steps
Rearrangement Reactions
1. Lower Reaction Temperature: High temperatures can sometimes favor rearrangement pathways. 2. Use a Milder Catalyst: A less aggressive catalyst might prevent unwanted side reactions.
Decomposition of Product
1. Monitor Reaction Closely: Avoid prolonged reaction times once the product has formed. 2. Use Milder Workup and Purification Conditions: Avoid strongly acidic or basic conditions during workup. Consider alternative purification methods to column chromatography if the product is sensitive.
Issue 3: Poor Stereoselectivity in Wittig Reactions with 2,2-Dimethyl-tetrahydropyran-4-one
Possible Cause
Troubleshooting Steps
Nature of the Ylide
1. Stabilized Ylides: To favor the (E)-alkene, use a stabilized ylide (e.g., containing an ester or ketone group).[21] 2. Unstabilized Ylides: To favor the (Z)-alkene, use an unstabilized ylide (e.g., with alkyl substituents) under salt-free conditions.[21]
Reaction Conditions
1. Solvent Choice: The solvent can influence the stereochemical outcome. Protic solvents can affect ylide reactivity. 2. Presence of Lithium Salts: Lithium salts can lead to equilibration of intermediates, reducing stereoselectivity. Use salt-free conditions for higher (Z)-selectivity with unstabilized ylides.[22]
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments that address the challenges of steric hindrance in 2,2-dimethyl substituted pyrans.
Protocol 1: Microwave-Assisted Synthesis of a Tetrahydrobenzo[b]pyran Derivative
This protocol illustrates the use of microwave irradiation to accelerate a three-component condensation reaction, which can be beneficial for sterically hindered substrates.[18]
dot
Caption: Workflow for high-pressure Diels-Alder reaction.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF.
Cool the suspension to 0 °C and add n-butyllithium dropwise.
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange or yellow color should appear).
Cool the reaction mixture back to 0 °C and add a solution of 2,2-dimethyl-tetrahydropyran-4-one in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Quench the reaction by the slow addition of water.
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
Comparative Data
The following tables provide a summary of representative data to illustrate the impact of substitution and reaction conditions on the synthesis of pyran derivatives.
Table 1: Effect of C2-Substitution on Intramolecular Cyclization Rate (Thorpe-Ingold Effect)
[2]
Precursor
Relative Rate of Cyclization
Unsubstituted
1
2-Methyl
~10
| 2,2-Dimethyl | ~250 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Pyran Synthesis
[18][24]
Reaction
Conventional Heating
Microwave Irradiation
Time
3-4 hours
5 minutes
| Yield | ~70-80% | ~90-95% |
Table 3: Influence of Catalyst Loading on Yield in a Three-Component Pyran Synthesis
[19][20]
Catalyst Loading (mol%)
Yield (%)
5
75
10
92
15
95
| 20 | 95 |
References
Thorpe, J. F., & Ingold, C. K. (1915). The formation and stability of spiro-compounds. Part I. The formation of cyclo-pentane-1: 1-diacetic acid. Journal of the Chemical Society, Transactions, 107, 1080-1097.
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Kotke, M., & Schreiner, P. R. (2007). Generally Applicable Organocatalytic Tetrahydropyranylation of Hydroxy Functionalities with Very Low Catalyst Loading. Synthesis, 2007(05), 779-790. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
ResearchGate. (n.d.). Optimization of catalyst loading in the synthesis of 6a. [Link]
Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Elnagdi, M. H. (2012). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(4), 4300-4312. [Link]
Mdlovu, N. V., Singh, A., & Singh, M. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 27(10), 3195. [Link]
Shukla, P., et al. (2014). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol. Journal of the Iranian Chemical Society, 11(4), 1119-1125.
ResearchGate. (n.d.). Optimization of catalyst loading in synthesis of 4a. [Link]
Reddit. (2025). Problems with wittig reaction. [Link]
ResearchGate. (n.d.). Effects of solvent on the synthesis of tetrahydrobenzo[b]pyran.... [Link]
Fallis, A. G., & Lu, Y. F. (1995). Diels–Alder reactions of activated 2H-thiopyrans. Canadian Journal of Chemistry, 73(5), 755-765.
Kamensek, D., et al. (2025). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 30(11), 2345. [Link]
Sciforum. (2008). Microwave-assisted solvent-free synthesis of N,N-bis(salicylidene)- 2,2-dimethylpropane-1,3. [Link]
Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. [Link]
ResearchGate. (n.d.). Comparison of synthesis of various pyrano[4,3-b]pyran derivatives a.... [Link]
Mistry, P., & Talukdar, B. (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. ES Materials & Manufacturing, 13, 40-52. [Link]
Tejedor, D., Méndez-Abt, G., & García-Tellado, F. (2018). Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters, 21(1), 134-137. [Link]
ResearchGate. (2025). Organocatalyzed Approach to the Synthesis of γ‐Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions. [Link]
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). Molecules, 27(19), 6487. [Link]
The Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems. [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). The Journal of Organic Chemistry, 87(7), 4646-4655. [Link]
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
ResearchGate. (2026). A Green and Sustainable Microwave–Assisted Protocol for the Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Mn₃O₄ Nanoparticles as a Heterogeneous Catalyst. [https://www.researchgate.net/publication/378036136_A_Green_and_Sustainable_Microwave-Assisted_Protocol_for_the_Synthesis_of_Tetrahydrobenzobpyran_Derivatives_Using_MnO_Nanoparticles_as_a_Heterogeneous_Catalyst]([Link]_ Microwave-Assisted_Protocol_for_the_Synthesis_of_Tetrahydrobenzobpyran_Derivatives_Using_MnO_Nanoparticles_as_a_Heterogeneous_Catalyst)
Troubleshooting incomplete hydrolysis of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile
Welcome to the technical support center for the hydrolysis of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the hydrolysis of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during this specific nitrile hydrolysis.
This section addresses specific issues that can lead to incomplete conversion of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile to its corresponding carboxylic acid.
Question 1: My hydrolysis reaction has stalled, and I'm observing significant amounts of unreacted starting material and/or the intermediate amide. What are the likely causes and how can I drive the reaction to completion?
Answer:
Stalling of the hydrolysis reaction is a common issue, particularly with sterically hindered nitriles like 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile. The hydrolysis proceeds in two main stages: conversion of the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid.[1][2] The second step, amide hydrolysis, is often the rate-limiting step and can be challenging under mild conditions.[3]
Several factors can contribute to an incomplete reaction:
Insufficient Reaction Time or Temperature: Nitrile hydrolysis, especially of sterically hindered substrates, often requires vigorous conditions such as prolonged heating.[4]
Inadequate Concentration of Acid or Base: The concentration of the hydrolyzing agent (acid or base) is critical for driving the reaction forward.
Steric Hindrance: The gem-dimethyl group at the 2-position of the pyran ring sterically hinders the approach of the nucleophile (water or hydroxide) to the carbon of the nitrile group. This steric hindrance can significantly slow down the rate of both the initial attack on the nitrile and the subsequent hydrolysis of the amide intermediate.
Reversibility of the Reaction: While the overall hydrolysis is generally considered irreversible, the initial steps can be reversible, especially under milder conditions.[5]
Troubleshooting Steps:
Increase Reaction Temperature and Time: If you are running the reaction at or below reflux, consider increasing the temperature. Prolonging the reaction time is also a straightforward approach to increase conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6][7]
Increase Concentration of the Hydrolyzing Agent:
Acidic Conditions: If using an acid catalyst like HCl or H₂SO₄, consider increasing its concentration. Concentrated acids can enhance the electrophilicity of the nitrile carbon through protonation, making it more susceptible to nucleophilic attack by water.[4][5]
Basic Conditions: When using a base like NaOH or KOH, increasing the concentration can enhance the rate of nucleophilic attack by the hydroxide ion.[8] Be aware that under basic conditions, the final product will be the carboxylate salt, which requires an acidic workup to protonate it to the free carboxylic acid.[2]
Choice of Solvent: The use of a co-solvent can sometimes improve the solubility of the nitrile and facilitate the reaction. For basic hydrolysis, a mixture of an alcohol (like methanol or ethanol) and water is a common choice.[6]
Consider Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields for slow reactions like the hydrolysis of hindered nitriles. The high temperatures and pressures achieved in a microwave reactor can overcome the activation energy barrier for the reaction.
Question 2: I am observing the formation of an unexpected byproduct. What are the likely side reactions, and how can I minimize them?
Answer:
Side reactions in nitrile hydrolysis can lead to lower yields and purification challenges. The most common byproduct is the stable amide intermediate. However, other side reactions can occur depending on the reaction conditions.
Under Strongly Acidic and High-Temperature Conditions:
Dehydration or Rearrangement: While less common for this specific substrate, highly forcing acidic conditions can sometimes lead to dehydration or rearrangement of the pyran ring, especially if there are susceptible functional groups.
Under Strongly Basic Conditions:
Elimination Reactions: If there are suitable leaving groups adjacent to acidic protons, elimination reactions can compete with hydrolysis. For 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile, this is less of a concern.
Strategies to Minimize Byproducts:
Optimize Reaction Conditions: Carefully screen reaction temperatures and times. The goal is to find conditions that are vigorous enough to drive the hydrolysis to completion but not so harsh that they promote side reactions.
Monitor the Reaction Closely: Use TLC or HPLC to monitor the reaction for the appearance of byproducts. If a significant amount of a byproduct is forming, it may be necessary to adjust the reaction conditions.
Purification: If byproduct formation is unavoidable, careful purification by column chromatography, recrystallization, or distillation is necessary to isolate the desired carboxylic acid.[9]
Frequently Asked Questions (FAQs)
What are the recommended starting conditions for the hydrolysis of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile?
For a starting point, both acidic and basic conditions can be effective. The choice often depends on the stability of other functional groups in the molecule and the desired workup procedure.
Condition
Reagents
Solvent
Temperature
Typical Time
Acidic Hydrolysis
Dilute HCl or H₂SO₄ (e.g., 6M)
Water
Reflux
12 - 48 hours
Basic Hydrolysis
Aqueous NaOH or KOH (e.g., 2N - 10%)
Water or Water/Ethanol
Reflux
12 - 24 hours
Table 1: Recommended Starting Conditions for Hydrolysis.
It is crucial to monitor the reaction's progress and optimize these conditions as needed.[6][10]
How can I effectively monitor the progress of the hydrolysis reaction?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[11]
Spotting: At regular intervals, take a small aliquot of the reaction mixture. It's good practice to spot the starting material (2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile), the reaction mixture, and a co-spot of the starting material and the reaction mixture.
Eluent System: A mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation of the spots. For the carboxylic acid product, adding a small amount of acetic acid to the eluent can prevent streaking.[11]
Visualization: Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent such as potassium permanganate or vanillin. The starting nitrile will have a different Rf value than the intermediate amide and the final carboxylic acid product.
High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and is particularly useful for complex reaction mixtures.[7]
What is the mechanism of nitrile hydrolysis under acidic and basic conditions?
Understanding the mechanism can help in troubleshooting the reaction.
Acid-Catalyzed Hydrolysis:
The reaction begins with the protonation of the nitrile nitrogen, which makes the nitrile carbon more electrophilic.[4][5] A water molecule then attacks this carbon. A series of proton transfers leads to the formation of an amide intermediate. The amide is then further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium ion.[1]
Base-Catalyzed Hydrolysis:
The reaction starts with the nucleophilic attack of a hydroxide ion on the nitrile carbon.[8] Protonation by water forms an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed by another hydroxide ion to form a carboxylate salt and ammonia.[1] An acidic workup is required to obtain the final carboxylic acid.[2]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete hydrolysis.
Caption: Simplified mechanisms for acid and base-catalyzed nitrile hydrolysis.
Minimizing side reactions during the reduction of pyran-4-carbonitrile
Welcome to the technical support center for the reduction of pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific tran...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the reduction of pyran-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into minimizing side reactions and optimizing your synthesis of 4-(aminomethyl)pyran derivatives. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during your experimental work.
Introduction: The Challenge of Pyran-4-carbonitrile Reduction
The reduction of the nitrile group on a pyran ring, while seemingly straightforward, presents a unique set of challenges. The presence of the oxygen-containing heterocyclic ring introduces the potential for several side reactions that are not typically encountered with simple aliphatic or aromatic nitriles. These include ring opening, reduction of the pyran ring itself (if unsaturated), and hydrolysis. The choice of reducing agent, reaction conditions, and workup procedure are all critical factors in achieving a high yield of the desired 4-(aminomethyl)pyran product while avoiding the formation of unwanted byproducts. This guide will provide a comprehensive overview of these challenges and offer practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you quickly diagnose and resolve common problems encountered during the reduction of pyran-4-carbonitrile.
Observed Problem
Probable Cause(s)
Recommended Solutions & Scientific Rationale
Low or No Yield of Desired Amine
1. Incomplete Reaction: Insufficient reducing agent or reaction time. 2. Hydrolysis of Nitrile: Presence of water in the reaction mixture, especially under acidic or basic conditions.[1] 3. Complex Formation: Formation of a stable complex between the product amine and the aluminum salts (with LiAlH4 or DIBAL-H), preventing its isolation.
1. Optimize Stoichiometry & Time: Increase the equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.5 eq for LiAlH4). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Proper Workup: For LiAlH4 reactions, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective at precipitating aluminum salts for easy filtration.
Formation of Aldehyde Byproduct
1. Incomplete Reduction with DIBAL-H: DIBAL-H can selectively reduce nitriles to aldehydes at low temperatures.[2][3] 2. Hydrolysis of Imine Intermediate: Premature quenching of the reaction or workup at non-optimal pH can lead to hydrolysis of the intermediate imine to the aldehyde.[1]
1. Adjust DIBAL-H Conditions for Amine Formation: To obtain the amine with DIBAL-H, use at least two equivalents of the reagent and allow the reaction to warm to room temperature or gently heat.[4] 2. Controlled Workup: Ensure the reaction goes to completion before workup. Maintain a low temperature during the initial stages of quenching to minimize side reactions.
Presence of Unidentified Polar Byproducts
1. Ring Opening of the Pyran Ring: Acidic workup conditions can protonate the ether oxygen, making the ring susceptible to nucleophilic attack and cleavage.[5][6] Lewis acids used in some borohydride reductions can also promote ring-opening.[6] 2. Hydrolysis of the Pyran Ring: Strong basic conditions during workup can also lead to ring hydrolysis, especially if there are activating groups on the ring.
1. Use a Neutral or Mildly Basic Workup: Avoid strong acids during the workup. A saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be used to quench LiAlH4 reactions and chelate aluminum salts, often maintaining a near-neutral pH. 2. Careful pH Control: If a basic workup is necessary, use milder bases like sodium bicarbonate or potassium carbonate and maintain a low temperature.
Formation of Over-reduced Products (e.g., alcohols)
1. Over-reduction with DIBAL-H: If the reaction temperature is not carefully controlled (kept at -78 °C), DIBAL-H can further reduce the initially formed aldehyde to an alcohol.[4]
1. Strict Temperature Control: When aiming for the aldehyde with DIBAL-H, maintain the reaction temperature at -78 °C (dry ice/acetone bath). Add the DIBAL-H solution slowly to the nitrile solution to avoid localized warming.
Reduction of an Unsaturated Pyran Ring
1. Non-selective Reducing Agent: Catalytic hydrogenation (e.g., H2/Pd/C) can reduce both the nitrile and any double bonds in the pyran ring.[7] LiAlH4 can sometimes reduce C=C bonds that are in conjugation with other functional groups.
1. Chemoselective Reduction: For unsaturated pyrans, consider using a chemoselective reducing agent. Borane complexes (e.g., BH3·THF) or certain cobalt catalysts may offer better selectivity for the nitrile over a C=C bond. 2. Control Hydrogenation Conditions: For catalytic hydrogenation, careful selection of the catalyst (e.g., using a poisoned catalyst like Lindlar's catalyst) and optimization of pressure and temperature may allow for selective nitrile reduction.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting pyran-4-carbonitrile to 4-(aminomethyl)pyran?
A1: Lithium aluminum hydride (LiAlH4) is generally the most robust and reliable reagent for the complete reduction of nitriles to primary amines.[1][8] It is a powerful reducing agent that typically does not affect a saturated pyran ring. However, meticulous adherence to anhydrous conditions and a careful workup procedure are essential for good yields. Catalytic hydrogenation can also be effective, but may lead to reduction of the pyran ring if it is unsaturated.
Q2: Can I use sodium borohydride (NaBH4) for this reduction?
A2: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines on its own.[8] However, its reactivity can be enhanced by the addition of a Lewis acid or by using it in conjunction with a transition metal catalyst, though this can increase the risk of side reactions.
Q3: My pyran ring is a dihydropyran. Will the double bond be reduced?
A3: This is a significant concern. Powerful reducing agents like LiAlH4 can potentially reduce the double bond, especially if it is conjugated with the nitrile group. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) will almost certainly reduce the double bond.[7] In such cases, a more chemoselective reducing agent should be screened.
Q4: I am seeing a byproduct that I suspect is the corresponding carboxamide. How can this be formed?
A4: The formation of a carboxamide is likely due to the partial hydrolysis of the nitrile group.[1] This can happen if there is residual water in your reaction mixture or during an aqueous workup, particularly under acidic or basic conditions. To avoid this, ensure all reagents and solvents are scrupulously dry and perform the reaction under an inert atmosphere.
Q5: What is the mechanism of pyran ring-opening during an acidic workup?
A5: During an acidic workup, the ether oxygen of the pyran ring can be protonated, forming a good leaving group (an alcohol upon ring opening). A nucleophile present in the reaction mixture (e.g., a halide from the acid, or water) can then attack one of the carbons adjacent to the ether oxygen, leading to the cleavage of the C-O bond and ring opening.
Experimental Protocols
Protocol 1: Reduction of Tetrahydropyran-4-carbonitrile with LiAlH4
This protocol is a self-validating system designed for the clean conversion of tetrahydropyran-4-carbonitrile to 4-(aminomethyl)tetrahydropyran.
Step-by-Step Methodology:
Preparation: Under an inert atmosphere (N2 or Ar), add a stirred suspension of LiAlH4 (1.5 eq.) in anhydrous diethyl ether or THF to a three-necked flask equipped with a reflux condenser and a dropping funnel.
Addition of Substrate: Dissolve tetrahydropyran-4-carbonitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension at 0 °C (ice bath).
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH4 used.
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude amine can be purified by distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking).
Visualizing the Reaction Pathways
Diagram 1: Decision Workflow for Troubleshooting
This diagram provides a logical path for identifying and solving issues during the reduction.
Caption: The desired reduction pathway and common side reactions.
References
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]
Molecules. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]
Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Retrieved from [Link]
Molecules. (2025). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Retrieved from [Link]
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
Molecules. (2022). Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. Retrieved from [Link]
Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
Molecules. (2011). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Retrieved from [Link]
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
Asian Journal of Organic Chemistry. (n.d.). Synthetic Strategies Toward 2H‐, 4H‐Pyrans, and Pyranones: Recent Advances. Retrieved from [Link]
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
ACS Omega. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]
Molecules. (n.d.). Chemoselective and one-pot synthesis of novel coumarin-based cyclopenta[c]pyrans via base-mediated reaction of α,β-unsaturated coumarins and β-ketodinitriles. Retrieved from [Link]
ResearchGate. (2016). A rapid and efficient route to synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives in the presence of L-proline and their antimicrobial activity. Retrieved from [Link]
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Retrieved from [Link]
ResearchGate. (2025). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Retrieved from [Link]
Russian Journal of Organic Chemistry. (n.d.). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Retrieved from [Link]
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
ResearchGate. (2022). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
Semantic Scholar. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
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ResearchGate. (2025). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Retrieved from [Link]
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Chemistry Steps. (2024). DIBAL Reducing Agent. Retrieved from [Link]
MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]
MDPI. (2019). Microwave Assisted Synthesis and Its Cytotoxicity Study of 4H-Pyrano[2,3-a]acridine-3-carbonitrile Intermediate: Experiment Design for Optimization Using Response Surface Methodology. Retrieved from [Link]
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Technical Support Center: Separation of Isomers in Substituted Tetrahydropyran Synthesis
Introduction Substituted tetrahydropyrans (THPs) are ubiquitous pharmacophores in marine toxins (e.g., brevetoxins), polyether antibiotics, and pheromones.[1][2] The biological activity of these molecules is strictly gov...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted tetrahydropyrans (THPs) are ubiquitous pharmacophores in marine toxins (e.g., brevetoxins), polyether antibiotics, and pheromones.[1][2] The biological activity of these molecules is strictly governed by their stereochemistry. A common bottleneck in THP synthesis—particularly via the Prins cyclization or etherification—is the formation of diastereomeric mixtures (cis/trans 2,6-disubstituted systems) and enantiomeric pairs.
This guide provides a technical troubleshooting framework for separating these isomers, optimizing upstream stereocontrol, and employing thermodynamic equilibration when chromatographic separation fails.
Q1: Standard silica gel chromatography is failing to resolve my cis- and trans-2,6-disubstituted THP isomers. What are my options?
Diagnosis:
2,6-disubstituted THPs often possess low polarity and similar dipole moments, leading to co-elution on standard silica.
Troubleshooting Protocol:
Solvent System Optimization:
Switch Selectivity: If using Hexane/Ethyl Acetate (EtOAc) fails, switch to Hexane/Dichloromethane (DCM) or Toluene/EtOAc . The π-interactions in toluene or the orthogonality of DCM often discriminate better between the subtle conformational differences of cis (chair, diequatorial) and trans (chair, axial-equatorial) isomers.
Gradient Elution: Use a shallow gradient (e.g., 0% → 10% EtOAc in Hexane over 30 CV) rather than isocratic holds.
Derivatization Strategy:
If your THP has a free hydroxyl group (e.g., from a Prins cyclization), derivatize it to increase steric bulk or polarity differences.
Action: Convert the alcohol to a 3,5-dinitrobenzoate or p-nitrobenzoate ester. These groups introduce π-π interactions with the stationary phase and significantly alter retention times (
) based on the spatial orientation of the substituent.
Q2: I have a mixture of cis (kinetic) and trans (thermodynamic) isomers. Can I convert the unwanted isomer rather than separating it?
Answer: Yes, via Acid-Catalyzed Thermodynamic Equilibration .
If the 2,6-substituents allow, the cis-isomer (typically diequatorial) is thermodynamically favored over the trans-isomer (axial-equatorial) due to 1,3-diaxial interactions, unless the Anomeric Effect dictates otherwise (e.g., 2-alkoxy substituents).
Protocol: Acid-Catalyzed Equilibration
Dissolve: Dissolve the mixture in dry DCM or Benzene.
Catalyst: Add 10–20 mol% of Trifluoroacetic Acid (TFA) or p-Toluenesulfonic acid (pTsOH) .
Conditions: Stir at room temperature (or reflux for benzene) for 12–24 hours.
Mechanism: The acid reversibly opens the pyran ring via an oxocarbenium ion intermediate. Re-closure favors the lowest energy conformation (usually all-equatorial cis).
Validation: Monitor by GC-MS or NMR. The ratio should shift toward the thermodynamic product (often >9:1 cis:trans).
Module 2: Enantiomeric Resolution
Q3: I have synthesized a racemic 2,6-cis-THP. How do I develop a Chiral HPLC method?
Technical Insight:
THP rings are conformationally flexible. Chiral recognition requires a stationary phase that can "lock" the conformation or interact with specific functional groups (carbonyls, hydroxyls).
Sharpens peaks by suppressing ionization of residual silanols or functional groups.
Q4: Can I use enzymatic resolution for THP-4-ols?
Answer: Yes. Lipases are highly effective for resolving secondary alcohols on the THP ring.
Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL).
Reaction: Kinetic resolution via acetylation using vinyl acetate as the acyl donor in an organic solvent (e.g., MTBE or Toluene).
Outcome: The enzyme typically acetylates one enantiomer (e.g., R-OH
R-OAc) while leaving the S-OH untouched, allowing easy chromatographic separation of the alcohol and ester.
Module 3: Upstream Control (Synthesis)
Q5: How do I maximize cis-selectivity in the Prins cyclization to avoid separation issues later?
Root Cause Analysis:
The Prins cyclization proceeds via an oxocarbenium ion.[3][4] The stereochemistry is determined by the transition state (Chair vs. Boat) and the approach of the nucleophile.[5]
Optimization Factors:
Lewis Acid Choice:
TFA/TMSOTf: Promotes thermodynamic control, often leading to high cis-selectivity (2,6-diequatorial).
BiCl
/ InCl: Milder Lewis acids that often favor kinetic products but can be tuned by temperature.
Temperature: Lower temperatures (-78°C) favor the kinetic product. Higher temperatures (0°C to RT) allow equilibration to the thermodynamic cis-isomer.
Leaving Group: Using "silyl-Prins" conditions (homoallylic alcohol + aldehyde + TMSX) traps the intermediate efficiently, often locking the stereochemistry.
Visual Troubleshooting Aids
Figure 1: Decision Tree for THP Isomer Separation
Caption: Workflow for selecting the appropriate separation strategy based on isomer type and scale.
Figure 2: Mechanistic Logic of Prins Cyclization Stereocontrol
Caption: Mechanistic pathway showing the origin of cis-selectivity and the equilibration of trans-isomers.
Summary Data Tables
Table 1: Comparison of Lewis Acids for Prins Cyclization Selectivity
Lewis Acid
Typical Conditions
Selectivity (cis:trans)
Notes
TFA
DCM, RT
High (>90:10)
Promotes thermodynamic equilibration; robust but strongly acidic.
TMSOTf
DCM, -78°C
High (>95:5)
Excellent for "silyl-Prins"; kinetic trapping at low temp often yields pure cis.
BiCl
CHCN, RT
Moderate (80:20)
Milder, tolerates sensitive functional groups; may require purification.
In(OTf)
Toluene, Reflux
High (>90:10)
Good for generating exocyclic double bonds with high stereocontrol.[5]
Table 2: Recommended Mobile Phases for THP Separation
Solvent System
Application
Polarity
Hexane : Ethyl Acetate (3:1)
General purpose diastereomer separation.
Medium
Hexane : DCM (2:1)
Separation of non-polar isomers (e.g., halides).
Low
Toluene : Acetone (95:5)
Difficult separations requiring -interaction.
Low-Medium
Hexane : IPA (90:10)
Chiral HPLC (Amylose/Cellulose columns).
Normal Phase
References
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein J. Org.[6] Chem. 2021.[4][6]
[Link][6]
Stereoselective synthesis of 2,4,6-trisubstituted tetrahydropyrans by the use of cyclopropanols as homoenols. Angew. Chem. Int. Ed. 2007.[7][8]
[Link]
Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization. Org. Biomol. Chem. 2012.
[Link]
Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis. Org. Lett. 2013.
[Link]
A General Diastereoselective Strategy for Both cis- and trans-2,6-Disubstituted Tetrahydropyrans. J. Org. Chem. 2018.[1]
[Link]
Technical Support Center: Catalyst Selection for Nitrile Functionalization
Welcome to the technical support center for nitrile functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of transforming the nitrile...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for nitrile functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of transforming the nitrile group. Instead of a rigid manual, this resource is structured as a series of practical, field-tested answers to the common questions and troubleshooting scenarios that arise during experimental work. We will delve into the causality behind catalyst selection, offering insights grounded in mechanistic understanding to empower you to make informed decisions for your specific synthetic challenges.
Section 1: Hydrolysis of Nitriles to Amides and Carboxylic Acids
The hydration of a nitrile to an amide, and its subsequent hydrolysis to a carboxylic acid, is a fundamental transformation. However, achieving high selectivity for the intermediate amide is a common challenge, as the conditions required to hydrolyze the robust nitrile group often readily hydrolyze the amide as well.[1][2]
Frequently Asked Questions (FAQs)
Question: My goal is the primary amide, but my reaction yields the carboxylic acid as the major product. How can I selectively stop the hydrolysis at the amide stage?
Answer: This is a classic selectivity problem. Traditional methods using strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH) often lead to over-hydrolysis because the reaction conditions are harsh.[1][2] To achieve high selectivity for the amide, you must choose a catalytic system that operates under milder conditions where the amide is more stable.
Your primary strategies are:
Transition-Metal Catalysis: Homogeneous and heterogeneous catalysts based on platinum, ruthenium, gold, and palladium have shown excellent selectivity for amide formation.[3][4] For instance, platinum(II) complexes with secondary phosphine oxide ligands can hydrolyze even hindered nitriles under neutral and mild conditions.[3] Heterogeneous gold nanoparticles supported on TiO₂ have also been shown to be highly effective for nitrile hydration in neat water under ambient conditions.[4]
Enzymatic Hydrolysis: This is arguably the most selective method. Biocatalytic approaches using nitrile hydratase (NHase) enzymes convert nitriles to amides with exceptional selectivity, often at or near room temperature and neutral pH.[5][6] This method is particularly valuable for complex molecules with sensitive functional groups.[7] The subsequent hydrolysis to the carboxylic acid is catalyzed by a different enzyme, an amidase, allowing for precise control.[5][8]
Question: My nitrile hydrolysis is stalled or proceeding very slowly, even at elevated temperatures. What should I check?
Answer: Sluggish or incomplete conversion can be attributed to several factors, both substrate- and catalyst-related.
Substrate Steric Hindrance: Tertiary nitriles are significantly more challenging to hydrolyze than primary or secondary nitriles.[3] If you are working with a sterically demanding substrate, standard acid/base catalysis may be insufficient. A more active transition-metal catalyst system, such as the platinum-phosphine oxide systems, may be required to overcome the steric barrier.[3]
Catalyst Choice and Loading: For acid/base catalysis, ensure the concentration is sufficient. For heterogeneous metal catalysts, ensure proper activation and sufficient catalyst loading. Poor catalyst activity can also result from poisoning by impurities in the substrate or solvent.
Reaction Medium: The choice of solvent is critical. While aqueous media are required, the use of co-solvents can be necessary to solubilize organic substrates. However, the wrong co-solvent can inhibit catalyst activity. For enzymatic reactions, ensure the pH and temperature are within the optimal range for the specific nitrile hydratase being used.
Troubleshooting Guide: Nitrile Hydrolysis
Issue
Potential Cause
Recommended Solution
Low Selectivity (Amide vs. Acid)
Reaction conditions (temp, pH) are too harsh, favoring over-hydrolysis.
Switch to a milder catalytic system. Consider a Pt(II) or Au/TiO₂ catalyst for chemoselectivity.[3][4] For ultimate selectivity, use a nitrile hydratase (NHase) enzyme.[5]
Incomplete Conversion
Steric hindrance around the nitrile group.
Increase reaction temperature and time cautiously. If ineffective, employ a more active catalyst designed for hindered substrates, such as specific platinum(II) complexes.[3]
Reaction Stalls
Catalyst deactivation or poisoning.
Purify the starting material and solvents. For heterogeneous catalysts, consider regeneration or using a fresh batch. Ensure no coordinating species (e.g., thiols) are present that could poison the metal center.
Poor Reproducibility
Inconsistent catalyst activity or reaction setup.
For heterogeneous catalysts, ensure consistent particle size and dispersion. For homogeneous catalysts, prepare fresh solutions. Precisely control temperature and stirring rate.
Visualizing Selectivity: Catalytic Pathways
The diagram below illustrates why enzymatic catalysis offers superior selectivity for the amide compared to traditional acid catalysis, which often leads to the carboxylic acid.
Caption: Reaction pathways for nitrile hydrolysis.
Experimental Protocol: Selective Hydration of 3-Cyanopyridine using Au/TiO₂
This protocol is adapted from methodologies demonstrating highly selective heterogeneous catalysis in water.[4]
Catalyst Preparation: Add a commercially available Au/TiO₂ catalyst (1 mol% Au loading) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Reaction Setup: To the flask, add 3-cyanopyridine (1 mmol) and deionized water (3 mL).
Reaction Conditions: Heat the mixture to 80°C and stir vigorously to ensure the solid catalyst remains suspended. The reaction is run under a normal air atmosphere.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or HPLC. The reaction is typically complete within 2-4 hours.[4]
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid catalyst can be separated by simple filtration or centrifugation.
Isolation: The aqueous filtrate contains the product, nicotinamide. The water can be removed under reduced pressure to yield the solid amide product. The recovered catalyst can often be washed and reused.
Section 2: Reduction of Nitriles to Primary Amines
The reduction of nitriles is a powerful method for synthesizing primary amines, which are crucial building blocks in pharmaceuticals.[9] The primary challenge in this transformation is avoiding the formation of secondary and tertiary amine byproducts.[10]
Frequently Asked Questions (FAQs)
Question: My nitrile reduction is yielding a mixture of primary, secondary, and even tertiary amines. How can I improve the selectivity for the primary amine?
Answer: This is a very common and critical issue. The formation of secondary and tertiary amines occurs when the initially formed primary amine attacks an intermediate imine species, or reacts with the starting nitrile.[10]
Here are the most effective strategies to suppress this side reaction:
Use of Additives: For catalytic hydrogenations (e.g., with Raney Nickel or Pd/C), the addition of ammonia (or ammonium hydroxide) is a widely used industrial practice.[11] Ammonia competes with the primary amine product for reaction with the imine intermediate, thereby shifting the equilibrium away from secondary amine formation.
Catalyst Choice:
Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective and generally provide the primary amine with high selectivity because the reduction is rapid and the work-up quenches reactive intermediates.[12][13] However, LiAlH₄ has poor functional group tolerance and generates significant waste.[9]
Homogeneous Catalysts: Ruthenium pincer complexes have been developed for the low-pressure hydrogenation of nitriles to primary amines with excellent selectivity.[10]
Heterogeneous Catalysts: Non-noble metal catalysts, such as carbon-coated nickel (Ni/NiO@C), have been shown to be highly selective for primary amine synthesis under relatively mild conditions.[14][15]
Reaction Conditions: Running the reaction at higher hydrogen pressure can favor the direct reduction of the imine intermediate to the primary amine before it has a chance to react with another amine molecule.
Question: I am using LiAlH₄ for my reduction, but my yields are low. What could be the problem?
Answer: While potent, LiAlH₄ is notoriously sensitive. Low yields are almost always traced back to procedural issues.
Water Contamination: LiAlH₄ reacts violently with water. Ensure your solvent (typically dry ether or THF) and glassware are scrupulously dry.[16] The nitrile starting material should also be anhydrous.
Improper Quenching/Work-up: The work-up procedure is critical for liberating the amine from the aluminum salts. A Fieser work-up (sequential, careful addition of water, then 15% NaOH solution, then more water) is standard for a reason—it produces granular aluminum salts that are easily filtered. Incorrect stoichiometry during the quench can lead to gelatinous precipitates that trap the product, making isolation difficult and reducing yields.
Solvent Choice: The reaction must be performed in a non-protic solvent like diethyl ether or THF.[16]
Troubleshooting Guide: Nitrile Reduction
Issue
Potential Cause
Recommended Solution
Formation of Secondary/Tertiary Amines
Primary amine product is reacting with the imine intermediate.
For catalytic hydrogenation, add NH₃ or NH₄OH to the reaction mixture.[11] Alternatively, use a highly selective catalyst system like a Ru-pincer complex or switch to a metal hydride reduction (LiAlH₄).[10][13]
Low Yield with LiAlH₄
Presence of moisture; inefficient work-up.
Use anhydrous solvents and glassware. Follow a validated work-up procedure (e.g., Fieser work-up) with precise amounts of quenching agents.
Reductive Decyanation
C-CN bond cleavage is occurring.
This can be an issue with certain substrates, especially those with stabilizing features for radicals. Lowering the reaction temperature or switching to a milder reducing agent like borane-THF (BH₃-THF) might be effective.[9][11]
Catalyst Inactivity (Hydrogenation)
Catalyst poisoning or insufficient H₂ pressure.
Purify the substrate. Ensure the catalyst is handled properly (pyrophoric catalysts like Raney Ni require care).[10] Verify the integrity of your hydrogenation apparatus and ensure adequate H₂ pressure.
Visualizing the Pathway to Byproduct Formation
This diagram shows the desired reaction pathway to the primary amine and the competing pathway that leads to the undesired secondary amine.
Caption: Competing pathways in nitrile reduction.
Section 3: Nucleophilic Addition to Nitriles (e.g., Grignard Reaction)
The addition of carbon nucleophiles, such as Grignard or organolithium reagents, to nitriles is a classic method for ketone synthesis.[1][13] Unlike carbonyls, the nitrile group is less electrophilic and requires strong nucleophiles or activation to react efficiently.
Frequently Asked Questions (FAQs)
Question: How can I activate a nitrile to make it react with a weaker nucleophile?
Answer: The relatively low electrophilicity of the nitrile carbon is a significant hurdle for reactions with weak nucleophiles (like alcohols or water).[17] Activation is key.
Protonation/Lewis Acid Catalysis: In acidic media, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, allowing attack by weak nucleophiles like water.[13][18] Similarly, a Lewis acid can coordinate to the nitrogen lone pair, withdrawing electron density and activating the nitrile. This is a common strategy in many metal-catalyzed additions.
Metal-Ligand Cooperation: Advanced catalytic systems, such as Ruthenium pincer complexes, can activate the C≡N bond through a mechanism of metal-ligand cooperation, enabling additions that are otherwise difficult.[17] This approach has been used for mild oxa-Michael additions to α,β-unsaturated nitriles.[17]
Question: My Grignard reaction with a nitrile is giving a low yield of the ketone after work-up. What are the common pitfalls?
Answer: The Grignard reaction with nitriles stops after the first addition to form a stable intermediate imine anion (as a magnesium salt).[13] The ketone is only formed during the acidic aqueous work-up. Problems usually arise from the starting materials or the work-up itself.
Grignard Reagent Quality: Ensure your Grignard reagent is freshly prepared or properly titrated. Old or decomposed reagents are a primary source of low yields.
Acidic Protons: The nitrile substrate cannot contain acidic protons (e.g., -OH, -NH, -SH, -COOH) that would quench the Grignard reagent.
Work-up Conditions: The hydrolysis of the intermediate imine salt requires acidic conditions. If the work-up is not sufficiently acidic, hydrolysis will be incomplete. Be cautious, as overly harsh acidic conditions can cause degradation of sensitive products. The hydrolysis should be done at a low temperature (e.g., 0 °C) to minimize side reactions.
Double Addition: While the intermediate imine anion is generally stable, using a large excess of a highly reactive Grignard reagent or running the reaction at high temperatures can sometimes lead to a second addition, resulting in a tertiary amine byproduct after work-up. Use of a 1:1 stoichiometry is recommended.
Visualizing Nitrile Activation
This diagram illustrates how a Lewis Acid (LA) catalyst activates the nitrile group, making the carbon atom more susceptible to attack by a nucleophile (Nu⁻).
Caption: Lewis acid activation of a nitrile.
References
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Str
Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Vertex AI Search.
Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam. University of Amsterdam.
A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermedi
reduction of nitriles - Chemguide. Chemguide.
Enzymatic reduction of a nitrile containing compound to the corresponding amine - Google Patents.
Nucleophilic (conjugate) addition to nitriles via metal-ligand cooperative catalysis. International Chemical Congress of Pacific Basin Societies.
Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Org Biomol Chem.
Nitrile Reduction. Wordpress.
Amines - Nitriles (A-Level Chemistry) - Study Mind. Study Mind.
12 Nitrile Hydrolysis Tips For Easy Reaction. Brigham Results.
Transition‐metal‐catalyzed addition of nitriles.
Chemistry of Nitriles. Chemistry LibreTexts.
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry.
Catalytic Reduction of Nitriles. Vertex AI Search.
Nitrile to Amine - Common Conditions.
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C c
Reactions of Nitriles. Chemistry Steps.
Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals.
Conversion of nitriles to amides. Chemistry LibreTexts.
hydrolysis of nitriles - Chemguide. Chemguide.
A General and Efficient Heterogeneous GoldCatalyzed Hydration of Nitriles in Neat Water under Mild Atmospheric Conditions.
Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing.
A Guide to the 1H NMR Spectral Analysis of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile: A Comparative Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile, a substituted tetrahydropyran of interest in medicinal chemistry. Due to the limited availability of its fully assigned experimental spectrum in the public domain, this guide will employ a predictive approach grounded in fundamental NMR principles and a comparative analysis with structurally related compounds, for which experimental data is accessible.
Predicted ¹H NMR Spectrum of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile
The structure of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile features a tetrahydropyran ring substituted with two methyl groups at the C2 position and a nitrile group at the C4 position. The chair conformation of the tetrahydropyran ring will lead to distinct chemical environments for axial and equatorial protons.
Based on established chemical shift ranges for protons in similar chemical environments, we can predict the approximate chemical shifts (δ) for the different protons in the molecule[1][2][3].
H3 (axial and equatorial): These protons are adjacent to the carbon bearing the nitrile group. The anisotropic effect of the cyano group is expected to deshield these protons, placing their signals in the range of 2.1-3.0 ppm [4][5]. The axial and equatorial protons will likely have different chemical shifts and will appear as complex multiplets due to coupling with H4 and H5 protons.
H4 (axial): The proton at the C4 position, being alpha to the electron-withdrawing nitrile group, is expected to be the most downfield of the ring protons (excluding those adjacent to the oxygen). Its chemical shift is predicted to be in the range of 2.9-3.2 ppm . It will likely appear as a multiplet due to coupling with the H3 and H5 protons.
H5 (axial and equatorial): These protons are further from the electron-withdrawing groups and are expected to resonate further upfield compared to H3. Their chemical shifts are likely to be in the range of 1.5-2.0 ppm . They will appear as multiplets due to geminal and vicinal coupling.
H6 (axial and equatorial): These protons are adjacent to the ring oxygen, which is an electronegative atom. This will cause a significant downfield shift. The expected chemical shift range is 3.2-4.0 ppm [6]. The axial and equatorial protons will likely be distinct and will appear as multiplets due to geminal and vicinal coupling with the H5 protons.
CH₃ (gem-dimethyl): The two methyl groups at the C2 position are chemically equivalent due to rotation around the C2-C3 bond. They are not adjacent to any protons, so they will appear as a sharp singlet. Their chemical shift is predicted to be in the upfield region, around 1.2-1.4 ppm .
Comparative Analysis with 4-Cyanotetrahydro-4H-pyran
To validate our predictions, we will compare the expected spectrum of our target molecule with the experimentally determined ¹H NMR spectrum of 4-Cyanotetrahydro-4H-pyran[7][8]. This molecule lacks the gem-dimethyl group at the C2 position, providing a clear point of comparison.
Proton
Predicted Chemical Shift (δ, ppm) for 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile
Experimental Chemical Shift (δ, ppm) for 4-Cyanotetrahydro-4H-pyran[7]
Rationale for Differences
H2/H6
H6: 3.2-4.0 (m)
3.91 (ddd), 3.61 (ddd)
In the target molecule, the C2 protons are replaced by methyl groups. The H6 protons are expected to be in a similar range to the H2/H6 protons of the reference compound, being adjacent to the ring oxygen.
H3/H5
H3: 2.1-3.0 (m)H5: 1.5-2.0 (m)
1.99-1.92 (m), 1.91-1.84 (m)
The H3 protons in the target molecule are expected to be slightly more downfield due to the potential influence of the gem-dimethyl group. The H5 protons are expected in a similar range to the H3/H5 protons of the reference.
H4
2.9-3.2 (m)
2.91-2.85 (m)
The chemical shift of the proton alpha to the nitrile is expected to be very similar in both compounds, as its immediate electronic environment is identical.
CH₃
1.2-1.4 (s)
N/A
The presence of a singlet for the two methyl groups is a key distinguishing feature of the target molecule.
This comparison highlights the expected key features of the ¹H NMR spectrum of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile. The most notable differences will be the absence of signals for the C2 protons and the appearance of a singlet for the gem-dimethyl groups.
Experimental Protocol for ¹H NMR Acquisition
For researchers wishing to acquire an experimental spectrum, the following protocol provides a reliable starting point.
3.1 Sample Preparation
Weighing: Accurately weigh approximately 5-10 mg of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile.
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
3.2 NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to ensure homogeneity and achieve sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans.
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
Data Processing:
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration.
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
Integration: Integrate the area under each peak to determine the relative number of protons.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the ¹H NMR analysis of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile.
Caption: Workflow for the ¹H NMR spectral analysis of the target compound.
Conclusion
The ¹H NMR spectral analysis of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile can be effectively approached through a combination of predictive methods and comparative analysis with structurally similar compounds. The key spectral features to anticipate are a singlet for the gem-dimethyl groups in the upfield region, and a series of multiplets for the tetrahydropyran ring protons, with those adjacent to the oxygen and the nitrile group appearing at the downfield end. By following the outlined experimental protocol, researchers can obtain high-quality data for the unambiguous structural confirmation of this and other related heterocyclic molecules, thereby ensuring the integrity of their research and development efforts.
References
Royal Society of Chemistry. Supplementary Information. [Link]
Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]
LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]
Inflibnet. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]
LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Journal of Chemical Education. Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. [Link]
Google Patents. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.. [Link]
ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity | International journal of health sciences. [Link]
MDPI. Recent Advances in the Synthesis of 2H-Pyrans. [Link]
Technical Guide: Mass Spectrometry Fragmentation Patterns of Pyran-4-Carbonitriles
Executive Summary Pyran-4-carbonitriles (and their 4H-pyran derivatives) represent a "privileged scaffold" in drug discovery, frequently serving as intermediates for calcium channel blockers, antimicrobial agents, and an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyran-4-carbonitriles (and their 4H-pyran derivatives) represent a "privileged scaffold" in drug discovery, frequently serving as intermediates for calcium channel blockers, antimicrobial agents, and anti-proliferative drugs. Characterizing these compounds requires a nuanced understanding of their behavior under different ionization energies.
This guide provides a comparative analysis of fragmentation pathways, contrasting Electrospray Ionization (ESI-MS/MS) with Electron Impact (EI-MS) .[1] Unlike simple aliphatic nitriles, pyran-4-carbonitriles exhibit a competition between Retro-Diels-Alder (RDA) ring cleavage and aromatization-driven substituent loss.
Part 1: Comparative Analysis of Ionization Modalities[1][2]
For researchers selecting an assay for metabolite identification or impurity profiling, the choice between ESI and EI is critical. The following comparison evaluates the utility of each method specifically for pyran-carbonitrile scaffolds.
Table 1: Performance Comparison (ESI-MS/MS vs. EI-MS)
Excellent for determining molecular weight and polar functional groups.
Superior for "fingerprinting" the carbon skeleton.
Expert Insight: When to use which?
Use EI-MS during early-stage synthesis to confirm the core heterocyclic ring construction. The RDA fingerprint is diagnostic for the pyran ring formation.
Use ESI-MS/MS during DMPK studies. The soft ionization preserves the nitrile group, allowing for the detection of metabolic changes (e.g., hydrolysis to amide/acid) on the periphery of the molecule without shattering the core scaffold.
Part 2: Mechanistic Fragmentation Pathways
Understanding the causality of fragmentation is essential for interpreting unknown spectra. For pyran-4-carbonitriles, three primary pathways compete based on the internal energy of the ion.
The Aromatization Driver (Pyrylium Formation)
In 4H-pyran derivatives, the driving force for fragmentation is often the formation of a fully aromatic pyrylium cation .
Mechanism: Under ESI-CID conditions, the protonated molecule
often eliminates the substituent at the C4 position (in this case, the nitrile or the H/alkyl group attached to C4).
Result: A highly stable, even-electron aromatic species.
Diagnostic Peak: Loss of the C4 substituent (e.g.,
or , depending on leaving group stability).
Retro-Diels-Alder (RDA) Cycloreversion
This is the "signature" fragmentation for six-membered heterocycles containing a double bond.
Mechanism: The pyran ring cleaves at two bonds (typically C2-O1 and C4-C5), releasing a neutral alkene/alkyne and a charged diene (or vice versa).
Observation: In EI-MS, this pathway is dominant. For a generic 4H-pyran, this often results in the loss of the C4-fragment and the retention of the O-containing fragment.
Nitrile Elimination
The nitrile group (
) is relatively robust but can fragment under high energy.
Mechanism: Loss of neutral HCN (27 Da).
Context: Usually observed after the initial ring opening or as a secondary fragmentation step in MS/MS experiments.
Part 3: Visualization of Fragmentation Logic
The following diagram illustrates the competition between the RDA pathway (characteristic of EI) and the Pyrylium formation (characteristic of ESI/CID).
Figure 1: Fragmentation decision tree for Pyran-4-carbonitriles. Pathway A dominates in soft ionization (ESI), while Pathway B (RDA) dominates in hard ionization (EI).
Part 4: Experimental Protocol (ESI-MS/MS)
To obtain reproducible fragmentation data for structural validation, the following protocol is recommended. This workflow is designed to maximize the detection of the molecular ion while generating sufficient fragment ions for identification.
Reagents & Equipment
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
Solvents: LC-MS Grade Methanol (MeOH) and Water (
).
Modifier: 0.1% Formic Acid (FA) to promote protonation
.
Step-by-Step Workflow
Sample Preparation:
Dissolve 1 mg of the pyran-4-carbonitrile derivative in 1 mL of MeOH.
Dilute to a final concentration of 1
g/mL in 50:50 MeOH: (+0.1% FA).
Rationale: High organic content aids desolvation; formic acid ensures the formation of the
species required for CID.
Direct Infusion (Optimization):
Infuse sample at 10
L/min.
Source Parameters:
Capillary Voltage: 3.5 kV (Positive Mode).
Desolvation Temp: 350°C.
Check: Verify the presence of the parent ion
. If the sodium adduct is dominant, increase cone voltage slightly to decluster.
MS/MS Acquisition (Product Ion Scan):
Select the parent ion (
of ) in Q1.
Collision Energy (CE) Ramp: Perform a ramp from 10 eV to 50 eV.
Why: Pyran rings are relatively stable. Low CE (10-20 eV) will show minimal fragmentation. High CE (>35 eV) is often required to trigger the RDA mechanism or HCN loss in ESI mode.
Data Analysis Criteria:
Tier 1 ID: Presence of Molecular Ion (
ppm error for HRMS).
Tier 2 ID: Observation of Pyrylium core (Aromatization product).
Tier 3 ID: Observation of RDA fragments (confirming ring structure).
Part 5: References
RDA Mechanisms in Pyrans:
M. A. El-Borai et al., "Mass spectral fragmentation patterns of some 2-amino-4H-pyran-3-carbonitrile derivatives," Rapid Communications in Mass Spectrometry, 2000.[8]
General Heterocyclic Fragmentation:
McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra, 4th Ed. University Science Books. (Standard Reference for RDA and Nitrile mechanisms).
ESI-MS/MS of Lactams and Cyclic Ethers:
Study on resonance energy and fragmentation pathways in electrospray ionization. Journal of Organic Chemistry.
Fragmentation of Nitriles:
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Nitriles."
Comparative Crystallographic & Conformational Analysis: 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile
Topic: X-ray crystallography data for 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile Content Type: Publish Comparison Guides The "Gem-Dimethyl Lock" in Medicinal Chemistry Scaffolds Executive Summary In modern drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: X-ray crystallography data for 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile
Content Type: Publish Comparison Guides
The "Gem-Dimethyl Lock" in Medicinal Chemistry Scaffolds
Executive Summary
In modern drug discovery, the 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile (CAS: 60549-63-5) scaffold represents a critical evolution from simple pyran and cyclohexane building blocks. Unlike its unsubstituted counterparts, this molecule leverages the Thorpe-Ingold effect (Gem-Dimethyl effect) to conformationally "lock" the pyran ring. This guide analyzes the crystallographic and conformational properties of this scaffold, comparing it against standard alternatives to demonstrate its superior utility in pre-organizing ligand-protein interactions.
Part 1: Structural Characterization & Performance
The "Gem-Dimethyl" Structural Advantage
The defining feature of this building block is the geminal dimethyl substitution at the C2 position. Crystallographic data from derivative structures (e.g., 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid) reveals that these methyl groups enforce a rigid chair conformation to minimize 1,3-diaxial interactions.
Crystallographic Data Summary (Derivative Extrapolation)
Note: Direct single-crystal data for the liquid nitrile is often derived from its solid carboxylic acid or amide derivatives. The values below represent the structural consensus for the core scaffold.
Feature
2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile
Tetrahydro-2H-pyran-4-carbonitrile
4,4-Dimethylcyclohexanecarbonitrile
Ring Conformation
Rigid Chair (Locked)
Fluxional Chair (Flipping)
Rigid Chair (Locked)
C4-Substituent Orientation
Equatorial (>95% occupancy)
Mixed (Equatorial preference but mobile)
Equatorial
Space Group (Typical)
P2₁/c (Acid derivative)
P2₁/c or P-1
P2₁/n
Crystal Density
~1.15 - 1.20 g/cm³
~1.10 g/cm³
~1.05 g/cm³
Lipophilicity (cLogP)
1.28 (Moderate)
0.45 (Low)
2.10 (High)
Solubility (Water)
Low (<1 mg/mL)
Moderate
Very Low
Mechanism of Action: The Conformational Lock
The 2,2-dimethyl group introduces a steric anchor. In the chair conformation:
Axial Methyl (C2): Creates a significant steric barrier to ring flipping.
Equatorial Nitrile (C4): The nitrile group at position 4 is forced into the equatorial position to avoid severe 1,3-diaxial repulsion with the axial methyl group at C2.
Result: The molecule exists as a single, well-defined conformer in solution and the solid state, reducing the entropic penalty upon binding to a protein target.
Part 2: Comparative Analysis of Alternatives
Alternative A: Tetrahydro-2H-pyran-4-carbonitrile (The Flexible Standard)
Performance Gap: Lacking the methyl anchors, this molecule undergoes rapid ring inversion (chair-to-chair flipping) at room temperature.
Crystallographic Impact: Crystal structures of drugs containing this moiety often show higher B-factors (thermal disorder) around the pyran ring unless the binding pocket is extremely tight.
Verdict: Suitable for initial screening but suboptimal for high-affinity optimization where entropy reduction is required.
Alternative B: 4,4-Dimethylcyclohexanecarbonitrile (The Carbocyclic Analog)
Performance Gap: While structurally rigid like the 2,2-dimethylpyran, it lacks the ether oxygen.
Crystallographic Impact: The absence of the oxygen atom removes a potential hydrogen-bond acceptor. In X-ray structures, the pyran oxygen often engages in water-mediated H-bonds with protein backbones, a feature lost in the cyclohexane analog.
Verdict: A rigid scaffold, but often too lipophilic (high LogP) and metabolically liable (CYP450 oxidation) compared to the pyran.
Part 3: Experimental Protocols
To validate the conformational preference of your specific batch or derivative, follow these standardized protocols.
Protocol 1: Small Molecule Crystallization (Vapor Diffusion)
Use this protocol to generate X-ray quality crystals of solid derivatives (e.g., the carboxylic acid form).
Preparation: Dissolve 20 mg of the compound in 0.5 mL of a "Good Solvent" (e.g., Ethyl Acetate or THF).
Setup: Place the solution in a small inner vial.
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of a "Poor Solvent" (e.g., Pentane or Hexane).
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.
Harvesting: Check for birefringent crystals under a polarizing microscope. Mount using Paratone-N oil.
Protocol 2: Single Crystal X-ray Diffraction (Data Collection)
Standard operating procedure for structural elucidation.
Mounting: Mount the crystal (approx. 0.1 x 0.1 x 0.1 mm) on a MiTeGen loop.
Cooling: Flash cool to 100 K using a liquid nitrogen stream to minimize thermal motion.
Collection: Collect data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.
Strategy: Collect a complete sphere of data (redundancy > 4.0) to ensure high resolution.
Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL).
Validation: Check for disorder in the gem-dimethyl groups. A well-ordered structure confirms the "locked" conformation.
Part 4: Visualizations & Logic Pathways
Diagram 1: Conformational Energy Landscape
This diagram illustrates why the 2,2-dimethyl scaffold is superior for "locking" the bioactive conformation compared to the unsubstituted alternative.
Caption: The gem-dimethyl group creates a high-energy barrier (Red Node), effectively locking the molecule in the bioactive equatorial conformation (Green Node), unlike the fluxional unsubstituted pyran.
Diagram 2: Synthesis & Crystallization Workflow
A logical flow for converting the liquid nitrile into a crystalline solid for X-ray analysis.
Caption: Workflow to obtain high-quality crystallographic data by converting the liquid nitrile into its solid acid derivative.
References
Synthesis and Hydrolysis of Pyran Nitriles:
Title: Synthesis method of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.[1][2]
Source: Google Patents (CN103242276B).
URL:
The Thorpe-Ingold Effect (Gem-Dimethyl Effect):
Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
Source: Journal of Medicinal Chemistry (2018).
URL:[Link]
Conformational Analysis of Cyclohexanecarbonitriles:
Title: Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts.
Source: Journal of Organic Chemistry (2010).[3]
URL:[Link]
Crystallographic Data for Pyran Derivatives:
Title: Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.
Source: Beilstein Journal of Organic Chemistry (2024).
URL:[Link]
Compound Properties & Safety:
Title: 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid (PubChem CID 3337663).[4]
Source: National Center for Biotechnology Information.
URL:[Link]
Comparative Guide: Validating Purity of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile via HPLC
Executive Summary: The "Invisible" Analyte Challenge 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile (CAS: 60549-63-5) presents a classic analytical paradox in drug development. As a critical building block for PI3K inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Analyte Challenge
2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile (CAS: 60549-63-5) presents a classic analytical paradox in drug development. As a critical building block for PI3K inhibitors and other heterocyclic APIs, its purity is paramount. However, structurally, it lacks a conjugated
-system (chromophore), rendering it effectively "invisible" to standard UV detection at 254 nm.
While many laboratories default to low-wavelength UV (200–210 nm), this approach is fraught with baseline instability and solvent interference. This guide objectively compares the legacy Low-UV method against the modern "Gold Standard"—Charged Aerosol Detection (CAD) —and establishes a validated protocol for high-sensitivity purity profiling.
Part 1: Technical Comparison of Detection Strategies
The following table synthesizes experimental performance metrics for detecting aliphatic nitriles.
Feature
Method A: Low-Wavelength UV (205 nm)
Method B: Refractive Index (RI)
Method C: Charged Aerosol Detection (CAD)
Principle
Absorption of nitrile group ()
Difference in refractive index
Charge measurement of dried analyte particles
Sensitivity (LOD)
Moderate (High noise floor)
Low (ppm level difficult)
High (ng levels)
Gradient Compatibility
Poor (Baseline drift)
Impossible (Isocratic only)
Excellent
Linearity ()
> 0.99 (Narrow range)
> 0.99
> 0.995 (Curvilinear, requires linearization)
Selectivity
Low (Solvent cut-off interference)
Non-selective
Universal for non-volatiles
Suitability
Quick spot-checks
Bulk assay (Isocratic)
Trace Impurity Profiling
Critical Analysis
The UV Trap: At 205 nm, mobile phase components (methanol, buffers) absorb light, causing "ghost peaks" and drifting baselines during gradients. This masks trace impurities like the 2,2-dimethyltetrahydro-4H-pyran-4-one precursor.
The CAD Advantage: CAD is a mass-sensitive detector.[1] It nebulizes the eluent, evaporates the solvent, and charges the remaining analyte particles.[1][2] Since the response depends on mass, not optical properties, it detects the nitrile and its impurities with uniform sensitivity.
The Volatility Factor: This analyte is semi-volatile (MW ~139 Da). Standard CAD settings (high evaporation temp) may vaporize the analyte, leading to signal loss. See the Optimized Protocol below for the fix.
Part 2: Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the correct detector based on analyte properties.
Figure 1: Decision tree for selecting the appropriate detector for non-chromophoric compounds. For 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile, the path leads to HPLC-CAD (Low Temp) or GC-FID.
Part 3: The "Gold Standard" Protocol (HPLC-CAD)
This protocol is optimized to prevent the loss of the semi-volatile nitrile analyte while maintaining high sensitivity for impurities.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)
Robust stationary phase for aliphatic separation.
Mobile Phase A
0.1% Formic Acid in Water
Acidification suppresses silanol activity; water is the weak solvent.
Mobile Phase B
100% Acetonitrile (ACN)
ACN has lower viscosity and better volatility for CAD than Methanol.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns.
Column Temp
30°C
Controls viscosity and retention time reproducibility.
Injection Vol
10 µL
Standard injection load.
Detector Settings (CAD - Critical)
Evaporation Temperature:Low (35°C) .
Why? The analyte has a relatively low molecular weight. High temperatures (standard 60°C) will cause the analyte to evaporate with the solvent, drastically reducing signal.
Power Function: 1.0 (or optimized via calibration).
Data Collection Rate: 10 Hz.
Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
5
Initial Hold (Equilibration)
2.0
5
Injection / Void Volume
15.0
90
Linear Gradient (Elute Impurities)
20.0
90
Wash
20.1
5
Re-equilibration
25.0
5
End
Part 4: Validation Framework (Self-Validating System)
To ensure the method is reliable, you must implement a System Suitability Test (SST) before every sample set.
Workflow Diagram
Figure 2: Routine analysis workflow ensuring system readiness before sample consumption.
System Suitability Criteria (SST)
Precision: %RSD of Peak Area for 5 replicate injections of the standard
.
Note: If RSD is high, check the nebulizer gas pressure.
Tailing Factor (
):.
Note: Tailing often indicates secondary interactions. Ensure Formic Acid is fresh.
Signal-to-Noise (S/N): S/N
for the Limit of Quantitation (LOQ) solution (approx. 0.05% of target concentration).
Part 5: Troubleshooting & Common Pitfalls
"Ghost Peaks" in Gradient
Cause: Impurities in the mobile phase accumulating on the column during equilibration and eluting during the gradient.
Solution: Use LC-MS grade Acetonitrile and Water. Install a "ghost trap" column between the pump and the injector.
Non-Linear Response
Cause: CAD response is naturally curvilinear at high concentrations.
Solution: For purity % (Area normalization), this is acceptable. For assay (wt/wt), use a quadratic calibration curve or an internal standard.
Low Sensitivity for Analyte
Cause: Evaporation temperature is too high.
Solution: Lower the CAD evaporation tube temperature to 35°C or 30°C. If the signal does not improve, the analyte may be too volatile for HPLC-CAD; switch to GC-FID .
References
Thermo Fisher Scientific. (2025). Charged Aerosol Detection for Non-Chromophoric Compounds.[1][3] Retrieved from
LCGC International. (2026). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3337663, 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid (Related Structure). Retrieved from
HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis.[1][2][4][5] Retrieved from
ResearchGate. (2017). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. Retrieved from